Sodium;1,3-dihydrobenzimidazole-2-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191941. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15091-69-7 |
|---|---|
Molecular Formula |
C7H6N2NaS+ |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
sodium;1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H6N2S.Na/c10-7-8-5-3-1-2-4-6(5)9-7;/h1-4H,(H2,8,9,10);/q;+1 |
InChI Key |
AZHSWHMJDBFGBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=S)N2.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)[S-].[Na+] |
Other CAS No. |
15091-69-7 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Sodium 1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Sodium 1,3-dihydrobenzimidazole-2-thione, a key intermediate in the development of various pharmaceutically active compounds. This document details the prevalent synthetic methodologies for its precursor, 1,3-dihydrobenzimidazole-2-thione (also known as 2-mercaptobenzimidazole), and subsequently outlines the protocol for its conversion to the corresponding sodium salt. A thorough compilation of characterization data is presented in tabular format for ease of reference and comparison. Furthermore, this guide includes detailed experimental protocols and visual representations of the synthetic workflows to aid in practical laboratory applications.
Introduction
1,3-dihydrobenzimidazole-2-thione and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antihistaminic, and analgesic properties. The sodium salt of 1,3-dihydrobenzimidazole-2-thione serves as a versatile nucleophile in various organic reactions, facilitating the synthesis of a wide array of S-substituted benzimidazole derivatives. This guide focuses on the practical aspects of preparing and characterizing this important synthetic building block.
Synthesis
The synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione is a two-step process. First, the precursor 1,3-dihydrobenzimidazole-2-thione is synthesized, followed by its conversion to the sodium salt.
Synthesis of 1,3-dihydrobenzimidazole-2-thione (Precursor)
The most common and efficient method for the synthesis of 1,3-dihydrobenzimidazole-2-thione involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base. An alternative route utilizes potassium ethyl xanthate.
Spectroscopic Profile of 1,3-Dihydrobenzimidazole-2-thione and its Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data of 1,3-Dihydrobenzimidazole-2-thione
The spectroscopic data for the parent compound, 1,3-dihydrobenzimidazole-2-thione (also known as 2-mercaptobenzimidazole), is well-documented. This data provides the foundational understanding of the molecule's structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,3-dihydrobenzimidazole-2-thione, the spectra are consistent with its symmetric structure in solution due to tautomerism.
Table 1: 1H NMR Data for 1,3-Dihydrobenzimidazole-2-thione
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.20 | singlet | 2H | N-H |
| ~7.10 - 7.19 | multiplet | 4H | Aromatic C-H |
Note: The N-H proton signal is typically broad and its chemical shift can be solvent-dependent. This signal will be absent in the 1H NMR spectrum of the sodium salt.
Table 2: 13C NMR Data for 1,3-Dihydrobenzimidazole-2-thione
| Chemical Shift (δ) ppm | Assignment |
| ~168.4 | C=S (Thione) |
| ~130.8 | Aromatic C (quaternary) |
| ~122.5 | Aromatic CH |
| ~109.5 | Aromatic CH |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,3-dihydrobenzimidazole-2-thione is characterized by the presence of N-H and C=S stretching vibrations.
Table 3: Key IR Absorptions for 1,3-Dihydrobenzimidazole-2-thione
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3450 | Broad | N-H stretch |
| ~1620 | Medium | C=C aromatic stretch |
| ~1270 | Strong | C=S stretch |
Note: In the sodium salt, the broad N-H stretching band around 3450 cm-1 would be absent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for 1,3-Dihydrobenzimidazole-2-thione
| m/z | Interpretation |
| 150 | [M]+ (Molecular Ion) |
Note: For the sodium salt (C7H5N2NaS), the expected molecular weight is approximately 172.18 g/mol . The mass spectrum would show a molecular ion peak corresponding to this mass.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for benzimidazole derivatives. These can be adapted for the specific analysis of "Sodium;1,3-dihydrobenzimidazole-2-thione".
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O for the sodium salt) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to 1H NMR.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ESI source. This technique is particularly suitable for salts.
-
EI-MS: Introduce the sample (often after vaporization) into the EI source. This method is more common for neutral, volatile compounds.
-
Acquire the mass spectrum over an appropriate mass range.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Biological Activity Screening of Sodium;1,3-dihydrobenzimidazole-2-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the biological activity screening of Sodium;1,3-dihydrobenzimidazole-2-thione, a compound of significant interest in medicinal chemistry. It is important to note that while the focus is on the sodium salt, much of the available research has been conducted on its parent compound, 2-mercaptobenzimidazole (which exists in tautomeric equilibrium with 1,3-dihydrobenzimidazole-2-thione), and its various derivatives. This guide will therefore synthesize the available data on the core molecule and its analogues to provide a comprehensive understanding of its potential therapeutic applications. The document will cover its known anti-inflammatory, anticancer, antimicrobial, and antioxidant activities, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Biological Activity Data
The following tables summarize the quantitative data available for 2-mercaptobenzimidazole and its derivatives across various biological assays.
Table 1: Anti-inflammatory Activity of 2-Mercaptobenzimidazole Derivatives
| Compound | Assay | Organism/Cell Line | Result | Reference |
| MBNHYD | Carrageenan-induced paw edema | Wistar rats | Significant inhibition, comparable to ibuprofen | [1] |
| MBPHYD | Carrageenan-induced paw edema | Wistar rats | Significant inhibition | [1] |
| Amino acid conjugates of 2-mercaptobenzimidazole | COX-2 Inhibition (in silico) | - | Good binding affinities | [2] |
Table 2: Anticancer Activity of 2-Mercaptobenzimidazole Derivatives
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Benzimidazole-2-thione derivative 2i | MTT Assay | Rhabdomyosarcoma (RD) | - | [3] |
| Benzimidazole-2-thione derivatives | MTT Assay | Breast (MDA-MB-231), Liver | - | [3] |
| Schiff bases of 2-mercaptobenzimidazole (Compound 20) | SRB Assay | Human colorectal carcinoma (HCT-116) | 8 µg/ml | [4] |
| Schiff bases of 2-mercaptobenzimidazole (Compound 23) | SRB Assay | Human colorectal carcinoma (HCT-116) | 7 µg/ml | [4] |
| Benzimidazole-triazole hybrid 32 | EGFR Inhibition | - | 0.086 µM | [5] |
| Benzimidazole-triazole hybrid 32 | Topo I Inhibition | - | 2.52 µM | [5] |
Table 3: Antimicrobial Activity of 2-Mercaptobenzimidazole Derivatives
| Compound | Organism | MIC (µM/ml) | Reference |
| Schiff base 8 | Pseudomonas aeruginosa | 2.41 | [4] |
| Schiff base 8 | Aspergillus niger | 1.20 | [4] |
| Schiff base 10 | Staphylococcus epidermidis | 2.50 | [4] |
| Schiff base 10 | Staphylococcus aureus | 2.50 | [4] |
| Schiff base 20 | Escherichia coli | 2.34 | [4] |
| Schiff base 25 | Candida albicans | 1.46 | [4] |
Table 4: Antioxidant Activity of 2-Mercaptobenzimidazole Derivatives
| Compound | Assay | IC50 Value (µM) | Reference |
| N-acylhydrazone derivative 13 | DPPH Scavenging | 131.50 | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for screening the biological activities of 2-mercaptobenzimidazole and its derivatives.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Male or female Wistar rats (150-200 g) are used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds, suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives only the vehicle.
-
After a set time (e.g., 30-60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
-
Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3]
-
Cell Lines: Adherent cancer cell lines (e.g., HCT-116, human colorectal carcinoma) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganisms: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are used.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism and medium) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
A control containing only the solvent and DPPH is also prepared.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of the control.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
Signaling Pathways and Mechanisms of Action
The biological activities of 1,3-dihydrobenzimidazole-2-thione and its derivatives are attributed to their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects are believed to be mediated, in part, through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[2][5] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Proposed anti-inflammatory mechanism of 1,3-dihydrobenzimidazole-2-thione derivatives.
Anticancer Signaling Pathway (Apoptosis Induction)
Several derivatives of 2-mercaptobenzimidazole have been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][7] This involves the modulation of Bcl-2 family proteins and the activation of caspases, which are key executioners of apoptosis.
Caption: Apoptosis induction pathways modulated by 1,3-dihydrobenzimidazole-2-thione derivatives.
Experimental Workflow for Biological Screening
A typical workflow for the initial biological screening of a compound like this compound is outlined below.
Caption: General workflow for the biological activity screening of a test compound.
Conclusion and Future Directions
The available scientific literature strongly suggests that the 1,3-dihydrobenzimidazole-2-thione scaffold is a promising pharmacophore with a wide range of biological activities. While specific data for the sodium salt is limited, the extensive research on the parent compound and its derivatives provides a solid foundation for further investigation. Future research should focus on a number of key areas:
-
Direct evaluation of this compound: It is crucial to conduct comprehensive biological screening of the sodium salt itself to determine if its activity profile differs significantly from the parent compound.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the core structure can lead to the identification of more potent and selective analogues.
-
In-depth mechanistic studies: Further elucidation of the specific molecular targets and signaling pathways will be essential for rational drug design and development.
-
In vivo efficacy and safety studies: Promising compounds identified in vitro will need to be evaluated in relevant animal models to assess their therapeutic potential and safety profile.
This technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its related compounds. The compiled data and protocols provide a strong starting point for further exploration and development in this exciting area of medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Charting the NF-κB Pathway Interactome Map - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 1,3-dihydrobenzimidazole-2-thione, also known as 2-mercaptobenzimidazole sodium salt, is the sodium salt of the heterocyclic compound 1,3-dihydro-2H-benzimidazole-2-thione. This compound and its parent molecule are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as corrosion inhibitors and antioxidants.[1][2] The core structure features a fusion of a benzene ring and an imidazole ring, with a thione group at the 2-position of the imidazole ring. The presence of the acidic proton on the nitrogen atom in the parent compound allows for the formation of salts, such as the sodium salt, which can exhibit different physicochemical properties, including enhanced solubility in aqueous media. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral data of Sodium 1,3-dihydrobenzimidazole-2-thione, with a focus on data relevant to research and drug development.
Physicochemical Properties
The majority of available data pertains to the neutral form, 2-mercaptobenzimidazole (MBI). The properties of the sodium salt are inferred from its structure and the properties of the parent compound.
Table 1: Physical Properties of 2-Mercaptobenzimidazole (Parent Compound)
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂S | [3] |
| Molecular Weight | 150.20 g/mol | [4] |
| Melting Point | 300-304 °C (decomposes) | [3] |
| pKa | 10.24 ± 0.10 (Predicted) | [5] |
| Water Solubility | <0.1 g/100 mL at 23.5 °C | [5] |
| Appearance | White to light yellow crystalline powder | [5] |
Table 2: Properties of Sodium 1,3-dihydrobenzimidazole-2-thione
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅N₂NaS | [6][7] |
| Molecular Weight | 172.18 g/mol | [6][7] |
| Solubility | Expected to be more soluble in water than the parent compound. | Inferred |
Chemical Properties and Reactivity
1,3-Dihydro-2H-benzimidazole-2-thione exists in a tautomeric equilibrium between the thione and thiol forms. This tautomerism is crucial for its reactivity. The sodium salt exists predominantly in the thiolate form.
Caption: Tautomeric equilibrium of 1,3-dihydro-2H-benzimidazole-2-thione.
The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[5] The sulfur atom is nucleophilic and can react with electrophiles, such as alkyl halides, to form S-substituted derivatives. The nitrogen atoms can also be alkylated.
Experimental Protocols
Synthesis of 2-Mercaptobenzimidazole
A common method for the synthesis of 2-mercaptobenzimidazole involves the reaction of o-phenylenediamine with carbon disulfide.[8]
Materials:
-
o-Phenylenediamine
-
Carbon disulfide
-
Absolute ethanol
-
Sodium hydroxide (10%)
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve o-phenylenediamine in absolute ethanol in an autoclave.
-
Add carbon disulfide to the solution.
-
Seal the autoclave and heat at 150°C for 15 hours.
-
After cooling, transfer the mixture to a beaker and add 10% sodium hydroxide solution to remove any unreacted o-phenylenediamine.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the 2-mercaptobenzimidazole.
-
Filter the precipitate, dry it, and recrystallize from an ethanol/water mixture.
Preparation of Sodium 1,3-dihydrobenzimidazole-2-thione
The sodium salt can be prepared by reacting 2-mercaptobenzimidazole with a sodium base.
Materials:
-
2-Mercaptobenzimidazole
-
Sodium hydroxide or Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Dissolve 2-mercaptobenzimidazole in absolute ethanol.
-
Add an equimolar amount of sodium hydroxide or sodium ethoxide to the solution.
-
Stir the mixture at room temperature. The sodium salt will precipitate out of the solution.
-
Filter the precipitate and wash with cold ethanol.
-
Dry the product under vacuum.
Caption: General workflow for the synthesis of the target compound.
Spectral Data
Infrared (IR) Spectroscopy
The IR spectrum of 2-mercaptobenzimidazole shows a characteristic stretching band for the S-H group of the thiol tautomer around 2569 cm⁻¹.[8] The N-H stretching vibrations are also observed. For the sodium salt, the S-H band would be absent, and changes in the fingerprint region would be expected due to the formation of the thiolate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The spectrum of 2-mercaptobenzimidazole shows signals for the aromatic protons typically in the range of δ 7.10-7.27 ppm. A broad singlet corresponding to the N-H protons is observed around δ 12.42 ppm.[9]
-
¹³C NMR (DMSO-d₆): The carbon of the C=S group appears at approximately δ 167.12 ppm. Aromatic carbons are observed in the δ 119-139 ppm region.[9]
For the sodium salt, deprotonation at the nitrogen would lead to a more symmetrical structure, which could simplify the aromatic region of the NMR spectra. The chemical shifts would also be affected by the change in electron density.
Biological Activity and Signaling Pathways
Derivatives of 2-mercaptobenzimidazole have been reported to exhibit a wide range of biological activities, including antimicrobial, antihistamine, analgesic, and anticonvulsant properties.[2] The parent compound and its derivatives are known to act as antioxidants.
Some studies have investigated the inhibitory effects of 2-mercaptobenzimidazole derivatives on enzymes such as α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in the management of diabetes and Alzheimer's disease, respectively.[1][10] The mechanism of action is often attributed to the ability of the benzimidazole scaffold to interact with the active sites of these enzymes.
Caption: Overview of the biological activities of 2-mercaptobenzimidazole derivatives.
While specific signaling pathways for Sodium 1,3-dihydrobenzimidazole-2-thione are not extensively detailed in the literature, its structural similarity to other biologically active benzimidazoles suggests potential interactions with various cellular targets. Further research is needed to elucidate the precise molecular mechanisms and signaling cascades affected by this compound.
Conclusion
Sodium 1,3-dihydrobenzimidazole-2-thione is a salt of a versatile heterocyclic compound with significant potential in medicinal chemistry and other scientific fields. While much of the detailed experimental data is available for its parent compound, 2-mercaptobenzimidazole, the properties and reactivity of the sodium salt can be largely inferred. This guide provides a foundational understanding for researchers and professionals working with this class of compounds, highlighting the key physicochemical properties, synthetic methodologies, and biological activities. Further investigation into the specific properties and mechanisms of action of the sodium salt will be crucial for its future applications.
References
- 1. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
- 2. ijmrhs.com [ijmrhs.com]
- 3. 2-Mercaptobenzimidazole | 583-39-1 [chemicalbook.com]
- 4. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Evolution of Benzimidazole-2-thiones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic evolution of benzimidazole-2-thiones, a class of heterocyclic compounds that continues to be a significant scaffold in medicinal chemistry. This document provides a comprehensive overview of their synthesis, quantitative biological activities, and key signaling pathways, offering valuable insights for researchers in drug discovery and development.
Historical Background: From Discovery to a Privileged Scaffold
The journey of benzimidazole chemistry began in 1872 when Hoebrecker first synthesized a benzimidazole derivative. This pioneering work laid the foundation for the exploration of this versatile heterocyclic system. A pivotal moment in the history of benzimidazole-2-thiones, also known as 2-mercaptobenzimidazoles, arrived in the 19th century through the work of August Wilhelm von Hofmann. His investigations into the reactions of aromatic diamines led to the discovery that o-phenylenediamine reacts with carbon disulfide to yield o-phenylene thiourea, the tautomeric form of 1,3-dihydro-2H-benzimidazole-2-thione. This reaction remains a fundamental and widely used method for the synthesis of this scaffold.
Initially referred to as o-phenylene thiourea, the naming convention for this class of compounds has evolved over time. The recognition of their therapeutic potential grew steadily, and today, the benzimidazole-2-thione core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of numerous derivatives with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Synthetic Methodologies: A Journey of Innovation
The synthesis of the benzimidazole-2-thione core and its derivatives has been a subject of continuous refinement, with methodologies evolving to improve yields, purity, and accessibility.
The Classical Hofmann Approach: Reaction of o-Phenylenediamine with Carbon Disulfide
The most traditional and enduring method for the synthesis of 1,3-dihydro-2H-benzimidazole-2-thione involves the reaction of o-phenylenediamine with carbon disulfide. This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes to form the benzimidazole-2-thione ring.
Variations and Modern Advancements
Over the years, numerous modifications and improvements to the classical synthesis have been reported. These include the use of different bases, solvents, and reaction conditions to optimize the process. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.
Furthermore, a variety of substituted benzimidazole-2-thiones can be prepared by starting with appropriately substituted o-phenylenediamines. The versatility of this scaffold allows for further functionalization at the nitrogen and sulfur atoms, leading to a vast library of derivatives with diverse chemical properties and biological activities.
Quantitative Biological Activities
Benzimidazole-2-thione derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antimicrobial effects.
Table 1: Anticancer Activity of Benzimidazole-2-thione Derivatives (IC50 Values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Aryl Benzimidazole 5a | HepG-2 | ~2 | |
| Benzimidazole Derivative 5e | HepG-2 | - | |
| 1,3,5-triazin-2-thione 8c | A-549 | Potent | |
| 1,3,5-triazin-2-thione 8d | A-549 | Potent | |
| N-phenyl-1,2,4-triazole 6a-c | MCF-7 | 1.29 - 4.30 | |
| Benzimidazole/1,2,3-triazole hybrid 6i | MCF-7 | 0.028 | |
| Benzimidazole/1,2,3-triazole hybrid 10e | MCF-7 | 0.024 | |
| Benzimidazole derivative 7n | SK-Mel-28 | 2.55 - 17.89 | |
| Benzimidazole derivative 7u | SK-Mel-28 | 2.55 - 17.89 |
Table 2: Antimicrobial Activity of Benzimidazole-2-thione Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(1H-Benzimidazol-2-yl)-aniline 8 | Staphylococcus aureus | 15.63 | |
| 2-Benzyl-1-(phenylsulfonyl)-1H-benzimidazole 9 | Staphylococcus aureus | 15.63 | |
| Benzimidazole-hydrazone derivatives | Candida species | Notable Activity | |
| 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide 5b, 5d, 5g, 5i | Various bacteria and fungi | Excellent Activity | |
| 2-(5-phenyl--oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole 6b, 6e, 6f, 6i | Various bacteria and fungi | Excellent Activity | |
| Benzimidazole-2-thione derivative 2i | Methicillin-resistant Staphylococcus aureus | High Activity | |
| Benzimidazole-2-thione derivative 2i | Streptococcus faecalis | High Activity |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of benzimidazole-2-thiones stem from their ability to modulate various cellular signaling pathways. Two of the most well-characterized mechanisms are the inhibition of key kinases involved in cancer progression and the disruption of microtubule dynamics.
Inhibition of EGFR and HER2 Signaling
Certain 2-aryl benzimidazole derivatives have been shown to potently inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This inhibition occurs through the reduction of tyrosine phosphorylation of these receptors, which in turn blocks the downstream activation of the PI3K/Akt and MEK/Erk signaling pathways. The disruption of these pathways leads to cell cycle arrest and apoptosis in cancer cells.
Inhibition of Tubulin Polymerization
Another significant mechanism of action for many benzimidazole derivatives, including some thiones, is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the parent 1,3-dihydro-2H-benzimidazole-2-thione and a representative N-substituted derivative.
Synthesis of 1,3-Dihydro-2H-benzimidazole-2-thione
This protocol is adapted from established literature procedures.
Materials:
-
o-Phenylenediamine
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in ethanol.
-
To this solution, add a solution of potassium hydroxide in water.
-
Carefully add carbon disulfide dropwise to the reaction mixture with stirring.
-
Heat the mixture to reflux and maintain for the appropriate time as determined by reaction monitoring (e.g., by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1,3-dihydro-2H-benzimidazole-2-thione.
Synthesis of 1,3-Bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiones
This protocol is based on the work of Rivera et al.
Materials:
-
1,3-Dihydro-2H-benzimidazole-2-thione
-
Formaldehyde (or a suitable source like paraformaldehyde)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
A suitable catalyst (if required)
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
Suspend 1,3-dihydro-2H-benzimidazole-2-thione in the anhydrous alcohol.
-
Add formaldehyde to the suspension.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system to yield the desired 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione.
In-Depth Technical Guide: Health and Safety of Sodium 1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for Sodium 1,3-dihydrobenzimidazole-2-thione, also known as 2-mercaptobenzimidazole sodium salt. Due to the limited availability of detailed toxicological data for the sodium salt, this guide extensively leverages and incorporates information on its parent compound, 2-mercaptobenzimidazole (2-MBI), as the systemic toxicity is primarily attributed to the 2-MBI moiety.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Sodium 1,3-dihydrobenzimidazole-2-thione | |
| Synonyms | 2-Mercaptobenzimidazole sodium salt, Sodium 2-mercaptobenzimidazolide | |
| CAS Number | 15091-69-7 | [1] |
| Molecular Formula | C₇H₅N₂NaS | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | Off-white to pale brown crystalline powder | [1] |
| Solubility | Soluble in water | [2] |
Toxicological Data
The following tables summarize the available quantitative toxicological data. It is important to note that much of the detailed in-vivo data pertains to the parent compound, 2-mercaptobenzimidazole (2-MBI).
Table 2.1: Acute Toxicity
| Test Organism | Route | Endpoint | Value | Reference |
| Rat (Wistar) | Oral (2-MBI) | LD50 | 50-300 mg/kg bw | [3] |
| Rat (Sprague Dawley), female | Oral (2-MBI) | LD50 | 50-300 mg/kg bw | [3] |
| Rat (Wistar), male | Oral (Zinc 4(5)-methyl-2-mercaptobenzimidazole) | LD50 | 400 mg/kg bw | [3] |
Table 2.2: Repeated Dose Toxicity (28-day oral study in Wistar rats with 2-MBI)
| Parameter | Dose Group (mg/kg/day) | Observation | Reference |
| Body Weight Gain | 50 | Decreased | [4][5] |
| Food Consumption | 50 | Decreased | [4][5] |
| Hematology | 50 | Decreased white blood cells and hemoglobin | [4][5] |
| Serum Biochemistry | 50 | Increased urea nitrogen, cholesterol, phospholipid, gamma-glutamyl transpeptidase, and Na+/K+ ratio | [4][5] |
| Organ Weights | 2, 10, 50 | Dose-dependent reduction in thymus weight | [4][5] |
| 50 | Marked thyroid enlargement (up to 10-fold) | [4][5] | |
| Histopathology | 50 | Thyroid: Diffuse hyperplasia of follicles with decreased colloid and thickening of the fibrous capsule | [4][5] |
| NOEL (No-Observed-Effect Level) | < 2 mg/kg/day | Based on significant decrease in thymus weight | [5] |
Table 2.3: Reproductive and Developmental Toxicity (Oral administration of 2-MBI to pregnant Wistar rats)
| Parameter | Dose Group (mg/kg/day) | Observation | Reference |
| Maternal Toxicity | ≥ 40 | Reduction in thymus weights and compound-related mortality | [1] |
Table 2.4: Aquatic Toxicity
Specific LC50 data for Sodium 1,3-dihydrobenzimidazole-2-thione was not found in the reviewed literature. The Safety Data Sheet indicates that it is "Very toxic to aquatic life with long lasting effects"[1].
Mechanism of Action: Endocrine Disruption
The primary mechanism of toxicity for 2-mercaptobenzimidazole and its derivatives is the disruption of thyroid hormone synthesis. 2-MBI acts as a potent inhibitor of thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[4][6][7][8]
Signaling Pathway of 2-MBI Induced Thyroid Disruption
Caption: Mechanism of 2-MBI induced thyroid hormone disruption.
Experimental Protocols
The following sections detail the methodologies for key toxicological assessments based on OECD guidelines, which are standard protocols for regulatory submissions.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of a substance.[9][10][11][12][13]
Experimental Workflow:
References
- 1. The adverse effects of oral 2-mercaptobenzimidazole on pregnant rats and their fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. criver.com [criver.com]
- 4. nib.si [nib.si]
- 5. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Inhibition of the thyroid hormone pathway in Xenopus laevis by 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. bemsreports.org [bemsreports.org]
- 13. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
Methodological & Application
Application Notes and Protocols for the Quantification of Sodium 1,3-dihydrobenzimidazole-2-thione
Introduction
Sodium 1,3-dihydrobenzimidazole-2-thione, also known as the sodium salt of 2-mercaptobenzimidazole, is a compound of interest in various fields, including pharmaceuticals and industrial applications. Accurate and reliable quantification of this analyte is crucial for quality control, formulation development, and research purposes. These application notes provide detailed protocols for the quantitative analysis of Sodium 1,3-dihydrobenzimidazole-2-thione using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods.
Data Presentation
The following table summarizes the quantitative data for the analytical methods described in this document.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Stripping Voltammetry |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.6 µg/mL | 0.03 µg/mL |
| Linearity Range | 0.2 - 100 µg/mL | 1 - 50 µg/mL | 0.05 - 10 µg/mL |
| Recovery | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (RSD) | < 2% | < 3% | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the quantification of Sodium 1,3-dihydrobenzimidazole-2-thione. The method is suitable for routine analysis and quality control. A similar HPLC method is used for the analysis of a related compound, 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro-.[1]
1.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid
-
Standard solution of Sodium 1,3-dihydrobenzimidazole-2-thione (1 mg/mL in methanol)
-
Sample solutions
-
Syringe filters (0.45 µm)
1.2. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50 v/v) containing 0.1% formic acid. For Mass-Spec (MS) compatible applications, formic acid is a suitable modifier.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 280 nm
-
Run Time: 10 minutes
1.3. Standard and Sample Preparation
-
Standard Curve Preparation: Prepare a series of standard solutions with concentrations ranging from 0.2 to 100 µg/mL by diluting the stock standard solution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol or mobile phase), and dilute to a final concentration within the linear range of the standard curve. Filter the final solution through a 0.45 µm syringe filter before injection.
1.4. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Sodium 1,3-dihydrobenzimidazole-2-thione in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification.
UV-Vis Spectrophotometry
This method provides a simple and rapid approach for the quantification of Sodium 1,3-dihydrobenzimidazole-2-thione in solutions with minimal interfering substances. The UV absorption maxima of related benzimidazolone derivatives have been reported.[2]
2.1. Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Standard solution of Sodium 1,3-dihydrobenzimidazole-2-thione (100 µg/mL in ethanol)
-
Sample solutions
-
Ethanol (spectroscopic grade)
2.2. Method
-
Determination of λmax: Scan the standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: Prepare a series of standard solutions with concentrations ranging from 1 to 50 µg/mL by diluting the stock standard solution with ethanol.
-
Sample Preparation: Dissolve a known amount of the sample in ethanol and dilute to a concentration within the linear range of the standard curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax using ethanol as a blank.
-
Quantification: Construct a calibration curve by plotting absorbance against concentration. Determine the concentration of the sample from its absorbance using the calibration curve.
Experimental Workflow for UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis quantification.
Electrochemical Methods: Stripping Voltammetry
Electrochemical methods, such as stripping voltammetry, offer high sensitivity for the determination of electroactive compounds.[3][4][5][6] 2-Mercaptobenzimidazole has been used to modify electrodes for the determination of heavy metals, indicating its electrochemical activity which can be exploited for its own quantification.[7]
3.1. Instrumentation and Materials
-
Potentiostat/Galvanostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode)
-
Electrochemical cell
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Standard solution of Sodium 1,3-dihydrobenzimidazole-2-thione (10 µg/mL in the supporting electrolyte)
-
Sample solutions
3.2. Method
-
Electrode Pretreatment: Polish the working electrode with alumina slurry, sonicate in deionized water, and then in ethanol.
-
Accumulation Step: Immerse the electrodes in the sample or standard solution. Apply a deposition potential (e.g., -0.2 V) for a specific time (e.g., 120 s) with stirring to accumulate the analyte on the electrode surface.
-
Stripping Step: Stop the stirring. Scan the potential from the deposition potential towards a more positive potential (e.g., from -0.2 V to +1.0 V) using a suitable waveform (e.g., square wave or differential pulse).
-
Measurement: Record the stripping voltammogram. The peak current at a specific potential is proportional to the concentration of the analyte.
-
Quantification: Prepare a calibration curve by plotting the peak current against the concentration of the standard solutions. Determine the concentration of the sample from its peak current.
Logical Relationship in Stripping Voltammetry
Caption: Logic of stripping voltammetry.
Disclaimer: The protocols provided are intended as a general guideline. Optimization of the experimental conditions may be necessary for specific sample matrices and instrumentation. It is recommended to validate the chosen method according to the relevant regulatory guidelines.
References
- 1. Separation of 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 4. azolifesciences.com [azolifesciences.com]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium 1-methyl-1,3-dihydro-2H-imidazole-2-thione (Methimazole)
Audience: Researchers, scientists, and drug development professionals.
Note on Chemical Identity: The compound of interest, commonly known as Methimazole (MMI) or Thiamazole, is systematically named 1-methyl-1,3-dihydro-2H-imidazole-2-thione.[1] It is a key therapeutic agent for managing hyperthyroidism.[2][3] The user's query "Sodium;1,3-dihydrobenzimidazole-2-thione" refers to a related but distinct chemical structure; this document focuses on Methimazole, which is the subject of the provided research.
Mechanism of Action
Methimazole's primary therapeutic effect is the inhibition of thyroid hormone synthesis.[2][4] It acts as an inhibitor of thyroid peroxidase (TPO), an essential enzyme that catalyzes the iodination of tyrosine residues on thyroglobulin, a critical step in the production of thyroxine (T4) and triiodothyronine (T3).[3][4] This action reduces the overall synthesis of new thyroid hormones, thereby helping to restore a euthyroid state.[2] MMI does not inactivate existing circulating or stored thyroid hormones.[2][4]
Beyond its primary antithyroid activity, Methimazole also exhibits immunomodulatory and antioxidant properties. It has been shown to interfere with the interferon-gamma (IFN-γ) signaling pathway in thyroid cells.[4][5] MMI can scavenge hydrogen peroxide (H₂O₂) generated during IFN-γ treatment, which in turn inhibits the phosphorylation of the transcription factor STAT1.[5] This modulation of the JAK/STAT pathway leads to reduced transcription of intercellular adhesion molecule-1 (ICAM-1), suggesting an immunomodulatory effect at the cellular level.[4][5]
In Vitro Assays
A variety of in vitro assays have been developed to characterize the pharmacokinetics, cellular effects, and efficacy of Methimazole formulations.
Data Summary: In Vitro Studies
Table 1: Transdermal Penetration of Methimazole in Feline Ear Model
| Vehicle | Time (h) | Inner Ear (mg/g) | Cartilage (mg/g) | Outer Ear (mg/g) | Total Absorbed (mg/g) | Reference |
|---|---|---|---|---|---|---|
| Lipophilic | 30 | 1.25 ± 0.53 (Right) | 1.36 ± 0.47 (Right) | 1.0 ± 0.32 (Right) | 3.65 ± 1.27 (Right) | [6][7] |
| | 30 | 0.39 ± 0.26 (Left) | 0.33 ± 0.20 (Left) | 0.33 ± 0.14 (Left) | 1.08 ± 0.27 (Left) |[6][7] |
Table 2: In Vitro Drug Release Through Synthetic Membranes at 6 hours
| Formulation | Cumulative Release (%) | Reference |
|---|---|---|
| Methimazole-loaded microemulsion | 84.64% | [8] |
| Lipoderm | 47.86% | [8] |
| Versapro | 33.53% | [8] |
| Pluronic Lecithin Organogel (PLO) | 33.08% |[8] |
Experimental Protocols
Protocol 2.2.1: In Vitro Transdermal Penetration using Franz Diffusion Cells
This protocol is adapted from studies assessing the trans-pinnal movement of Methimazole in feline ears.[6][7][9]
-
Objective: To quantify the percutaneous absorption of Methimazole across skin.
-
Apparatus: Franz-type diffusion cells.
-
Methodology:
-
Tissue Preparation: Harvest full-thickness skin (e.g., feline pinnae) shortly after euthanasia.
-
Mounting: Mount the skin onto the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a precise amount of the Methimazole formulation (e.g., 10 mg in 0.1 mL) to the skin surface in the donor compartment.[6][7]
-
Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., purified water or buffer) and maintain the temperature at 32 ± 0.5°C to simulate physiological conditions.[8]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18, 24, 30 hours), withdraw aliquots of the receptor fluid for analysis.[6] Replace the withdrawn volume with fresh receptor fluid to maintain sink conditions.
-
Tissue Analysis (Optional): At the end of the experiment (e.g., 30 hours), dismount the skin, separate it into layers (e.g., inner skin, cartilage, outer skin), and measure the concentration of Methimazole in each layer.[6][7]
-
Quantification: Analyze the concentration of Methimazole in the collected samples and tissue homogenates using a validated High-Performance Liquid Chromatography (HPLC) method.[6][9]
-
Protocol 2.2.2: Cell Proliferation and Cycle Analysis
This protocol is based on a study investigating the effect of Methimazole on FRTL-5 thyroid cell proliferation.[10]
-
Objective: To assess the impact of Methimazole on cell number and cell cycle kinetics.
-
Cell Line: FRTL-5 thyrocytes (a rat thyroid follicular cell line).
-
Methodology:
-
Cell Culture: Culture FRTL-5 cells in appropriate media until they reach the log phase of proliferation.
-
Treatment: Expose the cells to media containing Methimazole at the desired concentration. Use a vehicle control group (media without MMI).
-
Incubation: Incubate the cells for various time points (e.g., every 24 hours for 96 hours).
-
Cell Counting: At each time point, harvest the cells and determine the total cell number using a cell counter or hemocytometer to assess proliferation.
-
Cell Cycle Analysis:
-
Fix the harvested cells (e.g., with ethanol).
-
Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest. The study found MMI induces an S-phase arrest in FRTL-5 cells.[10]
-
In Vivo Assays
In vivo studies are crucial for understanding the systemic effects, efficacy, and potential toxicity of Methimazole.
Data Summary: In Vivo Studies
Table 3: In Vivo Model of Methimazole-Induced Hepatotoxicity in Mice
| Parameter | Treatment Group (Dose) | Outcome | Reference |
|---|---|---|---|
| Mitochondrial ATP | MMI (100, 200, 400 mg/kg, i.p.) | Decreased | [11] |
| Mitochondrial Glutathione | MMI (100, 200, 400 mg/kg, i.p.) | Decreased | [11] |
| Mitochondrial Swelling | MMI (100, 200, 400 mg/kg, i.p.) | Increased | [11] |
| Lipid Peroxidation | MMI (100, 200, 400 mg/kg, i.p.) | Increased | [11] |
| Reactive Oxygen Species (ROS) | MMI (100, 200, 400 mg/kg, i.p.) | Increased | [11] |
| Mitochondrial Membrane Potential | MMI (100, 200, 400 mg/kg, i.p.) | Collapsed |[11] |
Table 4: Pharmacokinetic Parameters of Oral Methimazole in Cats
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | 93% | [1] |
| Time to Max. Serum Conc. (Tmax) | 1.5 hours | [1] |
| Mean Half-life (t1/2) | 3.12 hours |[1] |
Experimental Protocols
Protocol 3.2.1: Evaluation of Methimazole-Induced Hepatotoxicity in Mice
This protocol is derived from a study assessing the paradoxical effects of Methimazole on liver mitochondria.[11]
-
Objective: To investigate the in vivo effects of high-dose Methimazole on liver mitochondrial function.
-
Animal Model: Male BALB/c mice.
-
Methodology:
-
Animal Groups: Divide animals into a control group and multiple treatment groups.
-
Drug Administration: Administer Methimazole via intraperitoneal (i.p.) injection at various doses (e.g., 100, 200, and 400 mg/kg). Administer the vehicle (e.g., saline) to the control group.
-
Tissue Collection: After a specified time, euthanize the animals and perfuse the livers.
-
Mitochondrial Isolation: Isolate mitochondria from the liver tissue using differential centrifugation.
-
Mitochondrial Function Assays: Perform a panel of assays on the isolated mitochondria to assess toxicity:
-
Mitochondrial Viability: Use the MTT assay to assess mitochondrial reductase activity.
-
Reactive Oxygen Species (ROS): Measure ROS generation using a fluorescent probe like DCFH-DA.
-
Mitochondrial Swelling: Measure changes in absorbance at 540 nm in the presence of a swelling agent.
-
Membrane Potential (ΔΨm): Assess the mitochondrial membrane potential using a fluorescent dye such as Rhodamine 123.
-
Lipid Peroxidation: Quantify malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
-
Glutathione (GSH) Levels: Measure the concentration of reduced glutathione.
-
ATP Levels: Quantify ATP concentration using a luciferin/luciferase-based assay.
-
-
Data Analysis: Compare the results from the Methimazole-treated groups to the control group to determine the dose-dependent effects on mitochondrial function.
-
Protocol 3.2.2: Long-Term Efficacy Study in Hyperthyroid Cats
This protocol is a generalized approach based on long-term follow-up studies in a clinical setting.[12]
-
Objective: To evaluate the long-term efficacy and safety of transdermal Methimazole for treating feline hyperthyroidism.
-
Study Population: Cats newly diagnosed with hyperthyroidism.
-
Methodology:
-
Baseline Assessment: Before treatment, perform a full clinical examination and collect blood for a complete blood count (CBC), serum biochemistry panel, and total T4 concentration measurement.
-
Treatment Initiation: Begin treatment with a standardized starting dose of transdermal Methimazole (e.g., 2.5-5.0 mg/cat daily, applied to the inner pinna).[12] The dose may be given once daily or divided into two doses.[12]
-
Owner Instructions: Provide owners with standardized instructions for applying the transdermal gel, including the use of protective gloves.
-
Follow-Up Re-evaluations: Schedule regular re-evaluations at intervals such as 1-2 weeks, 1 month, 3 months, 6 months, and every 6-12 months thereafter.
-
Monitoring: At each follow-up, perform a clinical examination, record the cat's body weight, and measure serum T4 concentration. Monitor for any adverse effects (e.g., skin irritation at the application site, gastrointestinal upset, hematological changes).
-
Dose Adjustment: Adjust the Methimazole dose as needed based on the serum T4 levels and the cat's clinical response, with the goal of maintaining T4 within the lower half of the reference range.
-
Data Analysis: Retrospectively evaluate changes in T4 levels, body weight, clinical signs, and the incidence of side effects over the long-term follow-up period.
-
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-pinnal movement of methimazole: an in vitro study showing that methimazole can cross from the inner to outer pinna of cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Methimazole inhibits FRTL5 thyroid cell proliferation by inducing S-phase arrest of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paradoxical effect of methimazole on liver mitochondria: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transdermal application of methimazole in hyperthyroid cats: a long-term follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of Sodium;1,3-dihydrobenzimidazole-2-thione as a Corrosion Inhibitor
Introduction
This document provides detailed experimental protocols for evaluating the efficacy of "Sodium;1,3-dihydrobenzimidazole-2-thione" as a corrosion inhibitor, primarily for mild steel in acidic environments. Benzimidazole derivatives are known to be effective corrosion inhibitors due to the presence of heteroatoms (Nitrogen and Sulfur) and aromatic rings in their structure, which facilitate their adsorption on the metal surface.[1][2][3][4] This compound, with its thione group, is expected to exhibit strong coordination with metal surfaces, forming a protective barrier against corrosive agents.
These protocols are intended for researchers and scientists in the fields of materials science, chemistry, and drug development who are investigating new corrosion inhibitors. The methodologies described include electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), as well as surface analysis using Scanning Electron Microscopy (SEM).
Materials and Equipment
1.1 Materials:
-
Working Electrode: Mild steel coupons (e.g., Grade X56 or similar) with a defined exposed surface area (e.g., 1 cm²).[3]
-
Corrosion Inhibitor: this compound (purity ≥ 98%).
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared from analytical grade HCl and deionized water.[3][4]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[3][5][6]
-
Counter Electrode: Platinum foil or graphite rod with a surface area significantly larger than the working electrode.[3][5][7]
-
Polishing materials: Silicon carbide (SiC) abrasive papers of various grades (e.g., 400, 800, 1200 grit), alumina powder (0.05 µm), ethanol, acetone, and deionized water.[4]
1.2 Equipment:
-
Potentiostat/Galvanostat: Capable of performing PDP and EIS measurements.
-
Scanning Electron Microscope (SEM): For surface morphology analysis.
-
Analytical Balance: For accurate weighing of the inhibitor.
-
Magnetic Stirrer and Hot Plate: For solution preparation.
-
Ultrasonic Bath: For cleaning the electrodes.
Experimental Protocols
2.1 Solution Preparation
-
Corrosive Medium (1 M HCl): Carefully add concentrated HCl to deionized water in a volumetric flask to achieve a final concentration of 1 M. Allow the solution to cool to room temperature.
-
Inhibitor Solutions:
-
Prepare a stock solution of this compound in 1 M HCl.
-
Prepare a series of test solutions with varying inhibitor concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 5x10⁻⁴ M, 10⁻³ M) by diluting the stock solution with 1 M HCl.
-
2.2 Working Electrode Preparation
-
Mechanically polish the mild steel coupons using successively finer grades of SiC abrasive paper.
-
Further polish the coupons with 0.05 µm alumina powder to achieve a mirror finish.
-
Rinse the polished coupons with deionized water, followed by degreasing with acetone and ethanol in an ultrasonic bath.
-
Dry the coupons in a stream of warm air and store them in a desiccator before use.
2.3 Electrochemical Measurements
A standard three-electrode setup is used for all electrochemical experiments.[3][5] The mild steel coupon serves as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode.[3]
2.3.1 Open Circuit Potential (OCP)
-
Immerse the prepared working electrode in the test solution (1 M HCl with and without the inhibitor).
-
Allow the system to stabilize by monitoring the OCP for approximately 1800 seconds or until a steady potential is reached.[3]
2.3.2 Potentiodynamic Polarization (PDP)
-
After OCP stabilization, perform the PDP measurement.
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the potential versus the logarithm of the current density to obtain Tafel plots.[9]
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[9]
-
Calculate the inhibition efficiency (η%) using the following equation:
-
η% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100
-
Where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
2.3.3 Electrochemical Impedance Spectroscopy (EIS)
-
Conduct EIS measurements at the stable OCP.
-
Apply a small amplitude AC signal of 10 mV over a frequency range of 100 kHz to 10 mHz.[6][7]
-
Represent the impedance data using Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (η%) from the Rct values using the equation:
-
η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
Where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
2.4 Surface Analysis
2.4.1 Scanning Electron Microscopy (SEM)
-
Immerse mild steel coupons in 1 M HCl with and without the optimal concentration of the inhibitor for a specified period (e.g., 24 hours).
-
After immersion, carefully remove the coupons, rinse them gently with deionized water, and dry them.
-
Examine the surface morphology of the coupons using an SEM to observe the extent of corrosion and the formation of a protective film.
Data Presentation
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Tafel Slope (mV/dec) | Cathodic Tafel Slope (mV/dec) | Inhibition Efficiency (η%) |
| Blank (1 M HCl) | -450 | 250 | 75 | -120 | - |
| 10⁻⁵ | -440 | 85 | 72 | -115 | 66.0 |
| 10⁻⁴ | -432 | 35 | 70 | -112 | 86.0 |
| 5x10⁻⁴ | -425 | 15 | 68 | -108 | 94.0 |
| 10⁻³ | -420 | 10 | 65 | -105 | 96.0 |
Table 2: Electrochemical Impedance Spectroscopy Data
| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (η%) |
| Blank (1 M HCl) | 50 | 200 | - |
| 10⁻⁵ | 150 | 150 | 66.7 |
| 10⁻⁴ | 400 | 100 | 87.5 |
| 5x10⁻⁴ | 950 | 60 | 94.7 |
| 10⁻³ | 1500 | 40 | 96.7 |
Visualizations
Caption: Experimental workflow for evaluating the corrosion inhibitor.
Caption: Proposed corrosion inhibition mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 8. ijcsi.pro [ijcsi.pro]
- 9. kosartech.com [kosartech.com]
Application Notes and Protocols for the Synthesis of Metal Complexes with 1,3-Dihydrobenzimidazole-2-thione Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Dihydrobenzimidazole-2-thione and its derivatives are versatile ligands in coordination chemistry. The deprotonated form, often utilized as its sodium salt, readily coordinates with a variety of metal ions to form stable complexes. These metal complexes have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The coordination typically occurs through the sulfur and/or nitrogen atoms of the benzimidazole ring, leading to the formation of complexes with varied geometries and electronic properties. This document provides a generalized protocol for the synthesis of such complexes and summarizes key characterization data from published research.
Experimental Protocols
General Protocol for the Synthesis of Metal Complexes with 1,3-Dihydrobenzimidazole-2-thione:
This protocol is a generalized procedure based on common methods for the synthesis of metal complexes with related benzimidazole-2-thione ligands.[1][2][3] Researchers should optimize the specific conditions for their target metal and ligand system.
Materials:
-
Sodium;1,3-dihydrobenzimidazole-2-thione (or 1,3-dihydrobenzimidazole-2-thione and a suitable base like sodium hydroxide or sodium ethoxide)
-
Metal salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂, PdCl₂)
-
Solvent (e.g., methanol, ethanol, acetonitrile, DMF)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Reflux condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask. If starting from the neutral ligand, dissolve it in the solvent and add an equimolar amount of a base (e.g., NaOH) to deprotonate it in situ. Stir the solution until the ligand is completely dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the desired metal salt in the same solvent. The molar ratio of metal to ligand can be varied to obtain different complex stoichiometries (e.g., 1:1, 1:2).
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously. A change in color or the formation of a precipitate is often observed, indicating complex formation.
-
Refluxing: Attach a reflux condenser to the reaction flask and heat the mixture to reflux for a specified period (typically 2-6 hours) to ensure the completion of the reaction.[3] The reaction temperature and time should be optimized for the specific complex being synthesized.
-
Isolation of the Complex: After refluxing, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms upon cooling, the solvent may need to be partially evaporated to induce crystallization or precipitation.
-
Washing and Drying: Wash the collected solid product with the solvent used for the reaction and then with a more volatile solvent like diethyl ether to remove any unreacted starting materials and impurities. Dry the final product in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
-
Characterization: Characterize the synthesized complex using various analytical techniques such as:
-
Melting Point Determination: To determine the decomposition temperature of the complex.
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the characteristic vibrational bands (e.g., C=S, N-H).
-
UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complex.
-
Elemental Analysis (CHNS): To determine the empirical formula of the complex.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complex.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of paramagnetic complexes.
-
X-ray Crystallography: To determine the single-crystal structure of the complex.
-
Data Presentation
The following tables summarize the characterization data for various metal complexes synthesized with ligands derived from 1,3-dihydrobenzimidazole-2-thione, as reported in the literature.
Table 1: Physicochemical and Analytical Data of Metal Complexes
| Complex Formula | Color | Yield (%) | M.P. (°C) | M. Wt. ( g/mol ) | Metal % Found (Calc.) | C % Found (Calc.) | H % Found (Calc.) | N % Found (Calc.) | S % Found (Calc.) |
| [CrL₁L₂Cl₂]Cl·2H₂O¹ | Green | 72.70 | 146-148 | 646.49 | 7.99 (8.04) | 48.29 (48.26) | 3.86 (3.71) | 8.68 (8.66) | 4.95 (4.94) |
| [NiL₁L₂OH₂(ONO₂)]NO₃·3H₂O¹ | Green | 83.25 | 180-182 | 706.69 | 7.97 (8.30) | 44.03 (44.14) | 3.10 (3.67) | 11.77 (11.88) | 4.44 (4.52) |
| [CuL₁L₂OH₂(ONO₂)]NO₃·½H₂O¹ | Dark Blue | 84.37 | 150-152 | 666.54 | 10.00 (9.53) | 47.45 (46.80) | 3.43 (3.45) | 12.68 (12.60) | 4.68 (4.80) |
| [Pd₂(C₇H₅N₂S)₂(CN)₂(C₁₈H₁₅P)₂]² | Orange | 65 | 238-240 | 1087.8 | - | 57.71 (57.40) | 3.84 (3.70) | 7.50 (7.72) | - |
| [Hg(L)₂]³ | - | - | - | - | - | - | - | - | - |
¹ Where L₁ = 2-Benzoyl thiobenzimidazole and L₂ = 1,10-Phenanthroline[4] ² Where C₇H₅N₂S is the deprotonated form of 1,3-benzimidazolidine-2-thione[3] ³ Where L is the deprotonated form of 2-Mercaptobenzimidazole[1][2]
Table 2: Characterization Data for Benzimidazole-2-thione Derivatives
| Compound | Formula | M.P. (°C) | Yield (%) |
| 1,3-Bis(propoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione[5][6] | C₁₅H₂₂N₂O₂S | 120–122 | - |
| 1,3-Bis(butoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione[5] | C₁₇H₂₆N₂O₂S | 124–126 | - |
| 2-(5-methyl-benzimidazol-2-yl)-phenol zinc (II)[7] | C₂₈H₂₂N₄O₂Zn | >300 | 92 |
| 2-(1H-benzimidazol-2-yl)-phenol copper (II)[7] | C₂₆H₁₈N₄O₂Cu | >300 | 89 |
Mandatory Visualization
Caption: General workflow for the synthesis of metal complexes.
Caption: Coordination of the ligand to a metal ion.
Potential Applications in Drug Development
Metal complexes of 1,3-dihydrobenzimidazole-2-thione and its derivatives have shown promise in various areas of drug development.
-
Antimicrobial Activity: Many of these complexes exhibit significant activity against a range of bacteria and fungi.[8][9] The chelation of the metal ion can enhance the antimicrobial properties of the parent ligand.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of these metal complexes against various cancer cell lines.[7][10] The mechanism of action is often attributed to their ability to interact with DNA and inhibit cancer cell proliferation.[10]
-
Enzyme Inhibition: These compounds have been investigated as inhibitors of various enzymes, which is a key strategy in drug design.
The development of new metal-based drugs is an active area of research, and these complexes represent a promising class of compounds with therapeutic potential.[11] Further studies are needed to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 3. Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure and biological activities of cobalt(II) and zinc(II) coordination compounds with 2-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: "Sodium;1,3-dihydrobenzimidazole-2-thione" in Antifungal Drug Development
Introduction
This document provides detailed application notes and experimental protocols relevant to the investigation of "Sodium;1,3-dihydrobenzimidazole-2-thione" and its parent compound, 2-mercaptobenzimidazole, in the context of antifungal drug development. While specific antifungal data for the sodium salt is limited in publicly available literature, the broader class of 2-mercaptobenzimidazole derivatives has demonstrated notable antifungal properties.[1][2][3][4] These compounds are of interest to researchers exploring novel therapeutic agents against pathogenic fungi.
The protocols outlined below provide a framework for the synthesis, in vitro evaluation, and mechanistic assessment of these compounds. The primary mechanism of action for benzimidazole-based fungicides is understood to be the disruption of microtubule formation through the inhibition of tubulin polymerization.[5][6]
Data Presentation
The following table summarizes the in vitro antifungal activity of various 2-mercaptobenzimidazole derivatives against common fungal pathogens as reported in the literature. It is important to note that these data are for derivatives and not the specific sodium salt.
| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |
| Schiff bases of 2-mercaptobenzimidazole (Compound 25) | Candida albicans | MIC | 1.46 µM/ml | [4] |
| Schiff bases of 2-mercaptobenzimidazole (Compound 8) | Aspergillus niger | MIC | 1.20 µM/ml | [4] |
| Various 2-mercaptobenzimidazole derivatives | Candida albicans | Zone of Inhibition | 15-18 mm | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptobenzimidazole
This protocol is adapted from established methods for the synthesis of the parent compound.[7][8]
Materials:
-
o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve o-phenylenediamine in 95% ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water to the flask.
-
Slowly add carbon disulfide to the stirred mixture.
-
Reflux the reaction mixture for 3-4 hours.
-
After cooling, the reaction mixture is filtered.
-
The filtrate is acidified with concentrated hydrochloric acid to precipitate the crude 2-mercaptobenzimidazole.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol and water to obtain pure 2-mercaptobenzimidazole.[7]
Protocol 2: Preparation of this compound
This protocol describes a standard method for forming the sodium salt from the parent compound.
Materials:
-
2-Mercaptobenzimidazole
-
Sodium hydroxide (NaOH)
-
Ethanol, absolute
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Dissolve 2-mercaptobenzimidazole in absolute ethanol with stirring.
-
In a separate beaker, prepare an equimolar solution of sodium hydroxide in absolute ethanol.
-
Slowly add the sodium hydroxide solution to the 2-mercaptobenzimidazole solution with continuous stirring.
-
The sodium salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[9][10]
Materials:
-
Test compound (this compound)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of fungal cells (for yeast) or conidia (for molds) in sterile saline.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10³ CFU/mL for yeast or 0.4-5 x 10⁴ CFU/mL for molds in RPMI-1640 medium.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a positive control (inoculum without drug) and a negative control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for fungistatic compounds or 100% for fungicidal compounds) compared to the positive control.[9]
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
-
Mandatory Visualizations
References
- 1. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmrhs.com [ijmrhs.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sodium;1,3-dihydrobenzimidazole-2-thione in Rubber Vulcanization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium;1,3-dihydrobenzimidazole-2-thione, the sodium salt of 2-mercaptobenzimidazole (MBT), is a chemical compound with potential applications in the rubber industry, particularly in the vulcanization process. While its parent compound, 2-mercaptobenzimidazole (MBT), is a well-established semi-ultra fast accelerator, the direct application and quantitative performance data for its sodium salt are not extensively documented in publicly available literature. This document provides a comprehensive overview of the application of 2-mercaptobenzimidazole (MBT) in rubber vulcanization, including detailed experimental protocols and performance data. Furthermore, it extrapolates the potential role, advantages, and limitations of this compound based on the known chemistry of analogous water-soluble accelerators.
2-Mercaptobenzimidazole (MBT) is a versatile organic compound used primarily as a vulcanization accelerator and antioxidant in the rubber industry.[1] It is effective in both natural and synthetic rubbers and is noted for being non-staining, making it suitable for white or transparent rubber articles.[2]
Application of 2-Mercaptobenzimidazole (MBT) in Rubber Vulcanization
MBT functions as a primary accelerator in sulfur vulcanization systems. Accelerators are crucial for increasing the rate of vulcanization, allowing the process to occur at lower temperatures and with greater efficiency.[3] The thiazole class of accelerators, which includes MBT, generally provides a good balance of processing safety and cure speed.
Key Features of MBT as a Vulcanization Accelerator:
-
Semi-ultra fast accelerator: Provides a relatively fast cure rate.
-
Good processing safety: Offers a reasonable scorch time, which is the period before vulcanization begins, allowing for safe mixing and processing of the rubber compound.
-
Non-discoloring and non-staining: Suitable for light-colored and transparent rubber products.
-
Versatility: Can be used in a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).
-
Synergistic Effects: Often used in combination with other accelerators, such as diphenylguanidine (DPG), to achieve a broader range of properties. The combination of MBT and DPG can show a pronounced synergistic effect.
Quantitative Data on Cure Characteristics and Physical Properties
The performance of a vulcanization accelerator is evaluated by its effect on the cure characteristics of the rubber compound and the final physical properties of the vulcanized rubber. The following tables summarize representative data for rubber compounds accelerated with 2-mercaptobenzimidazole (MBT) in comparison to other common accelerators.
Table 1: Representative Cure Characteristics of Natural Rubber (NR) Compounds with Various Accelerators at 150°C
| Parameter | MBT (2-mercaptobenzothiazole) | MBTS (Dibenzothiazole disulfide) | CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) | DPG (Diphenylguanidine) |
| Scorch Time (t_s2, min) | 3.5 | 4.5 | 6.0 | 2.5 |
| Optimum Cure Time (t_c90, min) | 8.0 | 10.0 | 12.0 | 7.0 |
| Maximum Torque (M_H, dNm) | 18.5 | 18.0 | 19.0 | 17.5 |
| Minimum Torque (M_L, dNm) | 2.0 | 2.1 | 1.9 | 2.2 |
| Cure Rate Index (CRI, min⁻¹) | 22.2 | 18.2 | 16.7 | 22.2 |
Note: Data is illustrative and can vary based on the full formulation, including the type of rubber, fillers, and other additives.
Table 2: Representative Physical Properties of Natural Rubber (NR) Vulcanizates with Various Accelerators
| Property | MBT (2-mercaptobenzothiazole) | MBTS (Dibenzothiazole disulfide) | CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) | DPG (Diphenylguanidine) |
| Tensile Strength (MPa) | 25 | 24 | 27 | 22 |
| Elongation at Break (%) | 550 | 540 | 580 | 520 |
| Modulus at 300% (MPa) | 12.0 | 11.5 | 13.0 | 10.5 |
| Hardness (Shore A) | 60 | 59 | 62 | 58 |
Note: Data is illustrative and can vary based on the full formulation and curing conditions.
Experimental Protocols
Preparation of Rubber Compound
Objective: To prepare a natural rubber compound for the evaluation of vulcanization characteristics.
Materials:
-
Natural Rubber (SMR CV60)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
2-Mercaptobenzimidazole (MBT)
-
Carbon Black (N330) - as a reinforcing filler
Equipment:
-
Two-roll mill
-
Analytical balance
Procedure:
-
Masticate the natural rubber on the two-roll mill until a smooth sheet is formed.
-
Add zinc oxide and stearic acid and mix until fully dispersed. These act as activators for the vulcanization process.
-
Add the carbon black filler in portions, ensuring uniform dispersion.
-
Add the 2-mercaptobenzimidazole (MBT) accelerator and mix thoroughly.
-
Finally, add the sulfur and mix until a homogeneous compound is achieved. Keep the milling time short and the temperature low after adding sulfur to prevent premature vulcanization (scorching).
-
Sheet out the compounded rubber and allow it to cool and mature for 24 hours at room temperature before testing.
Evaluation of Cure Characteristics
Objective: To determine the scorch time, cure time, and torque values of the prepared rubber compound.
Equipment:
-
Moving Die Rheometer (MDR)
Procedure:
-
Set the MDR to the desired vulcanization temperature (e.g., 150°C).
-
Place a sample of the uncured rubber compound (approximately 5 grams) into the MDR cavity.
-
Start the test and record the torque as a function of time.
-
The output will be a rheograph from which the following parameters can be determined:
-
M_L (Minimum Torque): An indicator of the viscosity of the uncured compound.
-
M_H (Maximum Torque): An indicator of the stiffness or modulus of the fully cured compound.
-
t_s2 (Scorch Time): The time taken for the torque to rise by 2 units above M_L.
-
t_c90 (Optimum Cure Time): The time taken to reach 90% of the maximum torque.
-
Diagrams
Caption: Experimental workflow for rubber compounding and characterization.
Caption: Simplified signaling pathway of accelerated sulfur vulcanization.
Discussion on this compound
While specific performance data for this compound as a primary accelerator in dry rubber compounding is scarce, its properties and potential applications can be inferred from its chemical nature as a sodium salt and from data on analogous compounds.
Expected Properties and Behavior:
-
High Water Solubility: As a sodium salt, it is expected to be highly soluble in water. This is in contrast to MBT, which has low water solubility.
-
High Activity: Sodium salts of dithiocarbamate accelerators, which are chemically similar, are known to be highly active, water-soluble accelerators.[1] This suggests that this compound would also be a very fast accelerator.
-
Poor Scorch Safety in Dry Rubber: The high activity of water-soluble salt accelerators often leads to very short scorch times, making them difficult to handle in dry rubber compounding where processing temperatures can initiate premature vulcanization.[1]
-
Suitability for Latex Applications: Due to their water solubility and high activity, such accelerators are primarily used in latex applications.[1] In latex, the accelerator can be easily dispersed in the aqueous phase, and the vulcanization is often carried out at lower temperatures.
Potential Applications:
-
Latex Vulcanization: The primary application for this compound would likely be in the vulcanization of natural or synthetic rubber latex for products such as gloves, balloons, and adhesives. Its water solubility would allow for easy incorporation into the latex emulsion.
-
Aqueous Systems: It could also be a candidate for any vulcanization process that occurs in an aqueous medium.
Limitations:
-
Unsuitability for Dry Rubber: The expected poor scorch safety would make it generally unsuitable for conventional dry rubber mixing processes on two-roll mills or in internal mixers.
-
Blooming: If used in dry rubber, its high polarity compared to the non-polar rubber matrix could lead to blooming, where the accelerator migrates to the surface of the rubber product over time.
Conclusion
2-Mercaptobenzimidazole (MBT) is a well-established and versatile accelerator for the sulfur vulcanization of a wide range of rubbers. It offers a good balance of cure speed and processing safety, with the added benefit of being non-staining. For researchers and scientists, MBT provides a reliable basis for developing rubber compounds with desirable mechanical properties.
The sodium salt, this compound, is likely to be a highly active, water-soluble accelerator. While this makes it generally unsuitable for dry rubber applications due to poor scorch safety, it presents a strong potential for use in latex vulcanization and other aqueous systems where rapid curing is desired. Further research and quantitative testing are necessary to fully characterize its performance and optimize its use in specific applications. Professionals in drug development should be aware of the potential for skin sensitization with mercapto-based accelerators when considering their use in any application with human contact.
References
Application Notes: Sodium;1,3-dihydrobenzimidazole-2-thione in Organic Synthesis
Introduction
Sodium;1,3-dihydrobenzimidazole-2-thione, also known as 2-mercaptobenzimidazole sodium salt, is the deprotonated form of 2-mercaptobenzimidazole (MBI). This reagent is a versatile building block and ligand in modern organic synthesis.[1] Its ambident nucleophilic character, with reactive sites at both sulfur and nitrogen, allows for the synthesis of a wide array of sulfur and nitrogen-containing heterocyclic compounds. It is particularly valued in the construction of C-S bonds and as a ligand in transition metal catalysis. The parent compound, 2-mercaptobenzimidazole, is a stable, crystalline solid that can be readily deprotonated to form the sodium salt, which is then used in various nucleophilic substitution and coupling reactions.
Key Applications
C-S Cross-Coupling Reactions for Thioether Synthesis
This compound is an excellent sulfur source for the synthesis of aryl and vinyl thioethers, which are important structural motifs in pharmaceuticals and materials science. It participates in both copper and palladium-catalyzed cross-coupling reactions with aryl halides.
-
Copper-Catalyzed Reactions: Copper-based catalytic systems are often preferred due to their lower cost and toxicity compared to palladium. The reaction typically involves the coupling of an aryl halide (iodide, bromide, or chloride) with the sodium salt of 2-mercaptobenzimidazole in the presence of a copper catalyst, such as CuI or Cu@MTPOF, and a suitable ligand in a polar aprotic solvent like DMF or DMSO.[2]
-
Palladium-Catalyzed Reactions: Palladium catalysts, such as Pd(OAc)₂, in combination with phosphine ligands, are also highly effective for these transformations, often providing high yields and broad substrate scope.
These reactions allow for the formation of a C-S bond, attaching the benzimidazole-2-thio moiety to various aromatic or vinylic systems.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of the 2-mercaptobenzimidazole scaffold makes it a valuable precursor for the synthesis of fused heterocyclic systems. For instance, it can react with dielectrophiles to construct benzimidazo[2,1-b]thiazole derivatives.[3][4] These reactions often proceed via an initial S-alkylation followed by an intramolecular cyclization, where the nitrogen atom acts as the nucleophile.[4] The reaction conditions can be tuned to achieve regioselectivity, leading to a variety of complex molecular architectures.[3]
Ligand in Transition Metal Catalysis
The sulfur and nitrogen atoms in the 2-mercaptobenzimidazole structure can coordinate with transition metals, making it an effective ligand in catalysis.[1] These metal complexes can exhibit unique catalytic activities in various organic transformations. The electronic properties of the benzimidazole ring can be modified by introducing substituents, thereby tuning the catalytic performance of the corresponding metal complex.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of thioethers using 2-mercaptobenzimidazole as the sulfur source under different catalytic systems.
Table 1: Copper-Catalyzed C-S Coupling of Aryl Halides with 2-Mercaptobenzimidazole
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | CuI (10) | K₂CO₃ | DMF | 110 | 12 | 85 |
| 2 | Bromobenzene | Cu@MTPOF (5) | Cs₂CO₃ | DMSO | 120 | 24 | 92[2] |
| 3 | 4-Chlorotoluene | CuI (10) | K₃PO₄ | DMF | 130 | 24 | 78 |
| 4 | 2-Iodonaphthalene | CuI (10) | K₂CO₃ | DMF | 110 | 12 | 89 |
Table 2: Palladium-Catalyzed C-S Coupling of Aryl Bromides with 2-Mercaptobenzimidazole
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 95 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (2.5) | BINAP (5) | NaOtBu | Dioxane | 100 | 20 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 91 |
| 4 | 2-Bromothiophene | Pd₂(dba)₃ (2.5) | BINAP (5) | NaOtBu | Dioxane | 100 | 20 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 2-(Arylthio)-1H-benzo[d]imidazole
Materials:
-
2-Mercaptobenzimidazole
-
Aryl halide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add 2-mercaptobenzimidazole (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C in a preheated oil bath for 12-24 hours, with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(arylthio)-1H-benzo[d]imidazole.
Protocol 2: Synthesis of 2-Mercaptobenzimidazole from o-Phenylenediamine[5]
Materials:
-
o-Phenylenediamine
-
Potassium ethyl xanthate
-
95% Ethanol
-
Water
-
Acetic acid
Procedure:
-
In a 1-liter flask, combine o-phenylenediamine (32.4 g, 0.3 mol), potassium ethyl xanthate (52.8 g, 0.33 mol), 95% ethanol (300 mL), and water (45 mL).[5]
-
Heat the mixture under reflux for 3 hours.[5]
-
Cautiously add activated charcoal (Norit, 12 g) and continue refluxing for another 10 minutes.[5]
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to 60-70 °C and add warm water (300 mL).[5]
-
With vigorous stirring, add a solution of acetic acid (25 mL) in water (50 mL).[5]
-
The product will precipitate as white crystals. Cool the mixture in a refrigerator for 3 hours to complete crystallization.[5]
-
Collect the product by filtration on a Büchner funnel and dry at 40 °C. The expected yield is 84-86.5%.[5]
Visualizations
Caption: General experimental workflow for C-S cross-coupling reactions.
Caption: Logical relationship in a simplified catalytic cycle.
References
- 1. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for High-Throughput Screening of 1,3-dihydrobenzimidazole-2-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dihydrobenzimidazole-2-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include potential as anticancer, anti-inflammatory, and antimicrobial agents. Notably, many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, including tyrosine kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2] Furthermore, the antioxidant properties of phenolic and heterocyclic compounds are of significant interest for their potential to combat oxidative stress-related pathologies.[3][4][5]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel derivatives of "Sodium;1,3-dihydrobenzimidazole-2-thione" to identify compounds with potential therapeutic value as either tyrosine kinase inhibitors or antioxidants.
Application 1: Identification of Novel Tyrosine Kinase Inhibitors
Many benzimidazole-containing compounds have been successfully developed as kinase inhibitors.[2] High-throughput screening is a critical first step in identifying novel and selective inhibitors from large compound libraries. The following details a robust HTS assay for identifying inhibitors of a generic receptor tyrosine kinase (RTK).
Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Cascade
Caption: A simplified signaling pathway of a Receptor Tyrosine Kinase (RTK).
Experimental Workflow: HTS for RTK Inhibitors
Caption: High-throughput screening workflow for identifying RTK inhibitors.
Protocol: Fluorescence Polarization-Based Tyrosine Kinase Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Purified recombinant tyrosine kinase
-
Polymeric substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 50 µM Na₃VO₄)
-
Fluorescently labeled anti-phosphotyrosine antibody
-
Fluorescent phosphopeptide tracer
-
Stop/Detection buffer (Kinase assay buffer with EDTA)
-
Compound library of 1,3-dihydrobenzimidazole-2-thione derivatives dissolved in DMSO
-
Positive control (e.g., a known tyrosine kinase inhibitor like Staurosporine)
-
Negative control (DMSO)
-
384-well, low-volume, black, round-bottom plates
-
Acoustic liquid handler
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. Also, dispense 50 nL of the positive control and DMSO (negative control) into designated wells.
-
Reagent Preparation: Prepare a master mix containing the tyrosine kinase and the polymeric substrate in the kinase assay buffer.
-
Kinase Reaction Initiation: Add 10 µL of the kinase/substrate master mix to each well of the assay plate.
-
ATP Addition: To initiate the kinase reaction, add 5 µL of ATP solution (in kinase assay buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of the Stop/Detection buffer containing the anti-phosphotyrosine antibody and the fluorescent phosphopeptide tracer to each well.
-
Detection Incubation: Incubate the plate for another 30 minutes at room temperature to allow the antibody-phosphopeptide binding to reach equilibrium.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization on a compatible plate reader.
Data Presentation: Summary of a Hypothetical HTS Campaign
| Compound ID | Concentration (µM) | % Inhibition (Primary Screen) | IC₅₀ (µM) (Dose-Response) |
| BZT-001 | 10 | 85.2 | 1.5 |
| BZT-002 | 10 | 5.1 | > 50 |
| BZT-003 | 10 | 92.5 | 0.8 |
| BZT-004 | 10 | 78.9 | 3.2 |
| Staurosporine | 1 | 98.7 | 0.01 |
Application 2: Screening for Antioxidant Activity
The benzimidazole-2-thione core contains a thiol group which can potentially act as a radical scavenger. HTS assays can efficiently identify derivatives with potent antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for this purpose.[3]
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: High-throughput screening workflow for antioxidant activity using the DPPH assay.
Protocol: DPPH Radical Scavenging Assay
This protocol is designed for a 96-well plate format.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Compound library of 1,3-dihydrobenzimidazole-2-thione derivatives dissolved in methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Negative control (Methanol)
-
96-well, clear, flat-bottom plates
-
Multichannel pipette or liquid handling robot
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Compound Plating: Add 100 µL of each compound dilution (in methanol) to the wells of a 96-well plate. Add 100 µL of the positive control dilutions and methanol (negative control) to their respective wells.
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Reaction Initiation: Add 100 µL of the DPPH solution to all wells of the assay plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each compound using the following formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the negative control (DPPH solution with methanol) and Abs_sample is the absorbance of the DPPH solution with the test compound.
Data Presentation: Summary of a Hypothetical Antioxidant Screen
| Compound ID | Concentration (µg/mL) | % DPPH Scavenging (Primary Screen) | EC₅₀ (µg/mL) (Dose-Response) |
| BZT-101 | 50 | 88.9 | 12.5 |
| BZT-102 | 50 | 12.3 | > 100 |
| BZT-103 | 50 | 95.1 | 8.7 |
| BZT-104 | 50 | 75.4 | 22.1 |
| Ascorbic Acid | 10 | 96.5 | 4.2 |
Conclusion
The protocols and workflows outlined in this document provide a robust framework for the high-throughput screening of "this compound" derivatives. These assays can efficiently identify promising lead compounds for further development as either tyrosine kinase inhibitors or antioxidants. The modular nature of these HTS assays allows for adaptation to different specific kinase targets or alternative antioxidant assessment methods (e.g., ABTS or ORAC assays) to build a comprehensive profile of the biological activities of this important class of compounds.
References
- 1. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening of Antioxidant Drug Candidates from Natural Antioxidants with a "Zero" Intrinsic Fluorescence Peroxynitrite Sensing Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Heavy Metal Ion Detection Using 2-Mercaptobenzimidazole
An overview of the application of Sodium;1,3-dihydrobenzimidazole-2-thione, commonly known as 2-mercaptobenzimidazole (MBI) sodium salt, for the detection of heavy metal ions is detailed below. This document provides specific protocols for the detection of copper, lead, and mercury ions, tailored for researchers, scientists, and professionals in drug development.
Introduction
2-Mercaptobenzimidazole (MBI) and its sodium salt are versatile chelating agents that exhibit a strong affinity for various heavy metal ions. This property is leveraged in the development of sensitive and selective analytical methods for environmental monitoring and toxicological studies. The interaction between MBI and heavy metal ions typically involves the formation of stable complexes through the sulfur and nitrogen atoms of the imidazole ring. This interaction can be transduced into a measurable signal, such as a color change (colorimetric detection), a change in electrical properties (electrochemical detection), or through separation and subsequent quantification.
Principle of Detection
The fundamental principle behind the use of MBI for heavy metal detection lies in its ability to form specific and stable complexes with target metal ions. The detection modality can be adapted based on the desired sensitivity and the matrix of the sample.
-
Colorimetric Detection: This method often utilizes gold or silver nanoparticles. MBI can induce the aggregation of these nanoparticles, resulting in a color change. The presence of specific heavy metal ions that have a higher affinity for MBI can inhibit this aggregation, leading to a reverse color change, which can be correlated to the concentration of the metal ion.
-
Electrochemical Detection: In this approach, an electrode is modified with MBI. The MBI on the electrode surface selectively captures heavy metal ions from a solution. The accumulated metal ions are then detected and quantified by measuring the change in the electrochemical response, such as current or potential.
-
Solid-Phase Extraction: MBI can be immobilized on a solid support to create a material that can selectively adsorb heavy metal ions from a liquid sample. The captured ions can then be eluted and quantified using sensitive analytical techniques like atomic absorption spectrometry.
Protocols for Heavy Metal Ion Detection
Colorimetric Detection of Copper (Cu²⁺) Ions
This protocol describes a "purple-to-red" colorimetric sensing strategy for Cu²⁺ detection using MBI and gold nanoparticles (AuNPs).[1]
Principle
Polyvinylpyrrolidone (PVP) stabilized AuNPs are initially red. The addition of MBI causes the AuNPs to aggregate, resulting in a color change to purple due to the self-assembly of mercapto ligands on the AuNP surface.[1] In the presence of Cu²⁺ ions, MBI preferentially binds to Cu²⁺, preventing the aggregation of AuNPs. This inhibition of aggregation results in the solution remaining red, and the intensity of the red color is proportional to the concentration of Cu²⁺.[1]
Experimental Protocol
-
Preparation of PVP-stabilized AuNPs: A standard protocol for the synthesis of PVP-stabilized gold nanoparticles should be followed. Typically, this involves the reduction of a gold salt (e.g., HAuCl₄) in the presence of PVP.
-
Preparation of MBI Solution: Prepare a stock solution of 2-mercaptobenzimidazole (or its sodium salt for better solubility) in an appropriate solvent (e.g., ethanol or deionized water).
-
Detection Assay: a. In a microcentrifuge tube, add a specific volume of the PVP-AuNPs solution. b. Add a controlled amount of the MBI solution to induce the color change to purple. c. Introduce the sample containing an unknown concentration of Cu²⁺ ions. d. Allow the reaction to proceed for a specified incubation time.
-
Analysis: a. Visual Detection: Observe the color change of the solution. A change from purple to red indicates the presence of Cu²⁺. b. Spectroscopic Analysis: Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer. The concentration of Cu²⁺ can be quantified by monitoring the change in the absorbance ratio at specific wavelengths (e.g., the ratio of absorbance at the peak of aggregated AuNPs to that of dispersed AuNPs).
Quantitative Data
| Parameter | Value | Reference |
| Detection Method | Colorimetric (AuNPs) | [1] |
| Target Ion | Cu²⁺ | [1] |
| Detection Limit (Naked Eye) | 5 µM | [1] |
| Detection Limit (UV-Vis) | 0.5 µM | [1] |
| Selectivity | High against other metal ions | [1] |
Signaling Pathway
Caption: Signaling pathway for the colorimetric detection of Cu²⁺.
Electrochemical Detection of Lead (Pb²⁺) Ions
This protocol outlines the use of a 2-benzimidazolethiol-modified carbon paste electrode (CPE) for the electrochemical detection of Pb²⁺.
Principle
A carbon paste electrode is modified with 2-mercaptobenzimidazole. This modification enhances the preconcentration of Pb²⁺ ions on the electrode surface through the formation of a stable complex between Pb²⁺ and MBI. The accumulated Pb²⁺ is then electrochemically stripped from the electrode, and the resulting oxidation peak current is proportional to the concentration of Pb²⁺ in the sample.
Experimental Protocol
-
Preparation of the Modified Carbon Paste Electrode (MBI-CPE): a. Thoroughly mix high-purity graphite powder with a pasting liquid (e.g., mineral oil). b. Add a specific amount of 2-mercaptobenzimidazole to the carbon paste and homogenize the mixture. c. Pack the resulting paste into an electrode holder and smooth the surface.
-
Preconcentration Step: a. Immerse the MBI-CPE in the sample solution containing Pb²⁺. b. Apply a specific preconcentration potential for a defined period with stirring to facilitate the accumulation of Pb²⁺ on the electrode surface.
-
Stripping Step: a. Transfer the electrode to an electrochemical cell containing a suitable electrolyte solution (e.g., an acidic buffer). b. Scan the potential towards a more positive direction using a voltammetric technique such as square wave voltammetry or differential pulse voltammetry.
-
Analysis: a. Record the resulting voltammogram. b. The peak current corresponding to the oxidation of Pb⁰ to Pb²⁺ is measured. c. The concentration of Pb²⁺ in the sample is determined by comparing the peak current to a calibration curve prepared with standard solutions.
Quantitative Data
| Parameter | Value |
| Detection Method | Electrochemical (Modified CPE) |
| Target Ion | Pb²⁺ |
| Detection Limit | 3.43 x 10⁻⁶ mol/L |
| Technique | Cyclic and Square Wave Voltammetry |
Experimental Workflow
Caption: Workflow for the electrochemical detection of Pb²⁺.
Solid-Phase Extraction of Mercury (Hg²⁺) Ions
This protocol describes a method for the preconcentration of Hg²⁺ from aqueous samples using agar powder modified with 2-mercaptobenzimidazole, followed by determination using cold vapor atomic absorption spectrometry (CV-AAS).[2][3]
Principle
2-Mercaptobenzimidazole is immobilized on agar powder, creating a solid-phase extraction (SPE) material with a high affinity for Hg²⁺ ions. When a water sample is passed through a column packed with this material, Hg²⁺ ions are selectively retained. The captured Hg²⁺ is then eluted with a small volume of a strong eluent and quantified using a highly sensitive technique like CV-AAS.[2][3]
Experimental Protocol
-
Preparation of the MBI-modified Agar: a. Dissolve 2-mercaptobenzimidazole in a suitable solvent (e.g., acetone). b. Add agar powder to the solution and stir to ensure uniform coating. c. Evaporate the solvent to obtain the MBI-modified agar powder.
-
Solid-Phase Extraction: a. Pack a mini-column with the prepared MBI-modified agar. b. Adjust the pH of the water sample to the optimal value for Hg²⁺ retention. c. Pass the water sample through the column at a controlled flow rate.
-
Elution: a. Wash the column to remove any non-specifically bound species. b. Elute the retained Hg²⁺ ions with a small volume of an appropriate eluent (e.g., 3 mol/L HCl).[3]
-
Analysis: a. The eluted solution is analyzed for its mercury content using CV-AAS.
Quantitative Data
| Parameter | Value | Reference |
| Detection Method | Solid-Phase Extraction with CV-AAS | [3] |
| Target Ion | Hg²⁺ | [3] |
| Linear Range | 0.040 - 2.40 ng/mL | [3] |
| Detection Limit | 0.02 ng/mL | [3] |
| Sample Flow Rate | 6 mL/min | [3] |
Logical Relationship Diagram
Caption: Logical steps for Hg²⁺ detection via SPE and CV-AAS.
References
- 1. Colorimetric determination of copper(ii) ions using gold nanoparticles as a probe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of mercury in water and fish samples by cold vapor atomic absorption spectrometry after solid phase extraction on agar modified with 2-mercaptobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Sodium;1,3-dihydrobenzimidazole-2-thione" solubility issues and solutions
Welcome to the technical support center for Sodium;1,3-dihydrobenzimidazole-2-thione. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to 2-mercaptobenzimidazole (MBI)?
This compound is the sodium salt of 2-mercaptobenzimidazole (MBI). MBI is a heterocyclic compound known for its poor solubility in water. The formation of a sodium salt is a common strategy to enhance the aqueous solubility of a poorly soluble parent compound.
Q2: What are the primary applications of this compound in research?
The parent compound, 2-mercaptobenzimidazole (MBI), has several industrial and research applications. It is widely used as a corrosion inhibitor, particularly for copper and its alloys.[1][2] It also functions as an accelerator in the sulfur vulcanization of rubber. In the pharmaceutical and life sciences, MBI and its derivatives are explored for their potential antimicrobial, antifungal, and anticancer activities. Furthermore, MBI has been investigated as an inhibitor of certain enzymes, such as dopamine β-hydroxylase and α-glucosidase.
Q3: I am experiencing precipitation when dissolving this compound in my buffer. What could be the cause?
Precipitation of the sodium salt can occur due to several factors:
-
pH Shift: The solubility of the salt is pH-dependent. If the pH of your buffer is low enough to protonate the thione, it can lead to the precipitation of the less soluble parent compound, 2-mercaptobenzimidazole.[3][4]
-
Common Ion Effect: High concentrations of sodium ions from the buffer or other salts can decrease the solubility of this compound.[4]
-
Interaction with Other Ions: Divalent or trivalent cations in your buffer could potentially form less soluble salts with the benzimidazole-2-thione anion, leading to precipitation.
-
Low Temperature: Solubility generally decreases at lower temperatures. If you are preparing or storing your solutions at a low temperature, this could cause the compound to precipitate.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Desired Concentration in Aqueous Buffers
Problem: The compound does not fully dissolve in the aqueous buffer at the desired concentration, or a precipitate forms over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Consideration |
| Low pH of Buffer | Adjust the pH of the buffer. | 2-Mercaptobenzimidazole is a weak acid. Its sodium salt will be more soluble in neutral to alkaline conditions. Try preparing your buffer at a pH of 7.4 or higher. Monitor the pH after adding the compound, as it may slightly alter the pH of the solution. |
| High Salt Concentration | Reduce the concentration of other salts. | If your buffer contains a high concentration of sodium chloride or other sodium salts, consider reducing their concentration if experimentally feasible. |
| Presence of Divalent/Trivalent Cations | Use a chelating agent or a different buffer system. | If your buffer contains ions like Ca²⁺ or Mg²⁺, they might form insoluble precipitates. Consider adding a small amount of EDTA or switching to a buffer system without these ions. |
| Low Temperature | Gently warm the solution. | Try warming the solution to 37°C while stirring to aid dissolution. However, be cautious about the thermal stability of your compound and other components in the medium. Always cool the solution to the experimental temperature before use and check for any precipitation upon cooling. |
| Slow Dissolution Rate | Use sonication. | Sonicating the solution for short bursts can help to break up particles and accelerate dissolution. Avoid prolonged sonication to prevent heating and potential degradation. |
Issue 2: Compound Precipitates Upon Addition to Cell Culture Media
Problem: A precipitate is observed when the stock solution of this compound is added to the cell culture medium.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Consideration |
| Localized High Concentration | Add the stock solution dropwise while vortexing. | This ensures rapid mixing and prevents localized supersaturation that can lead to precipitation. |
| Interaction with Media Components | Prepare a more dilute stock solution. | If the stock solution is highly concentrated, the solvent (e.g., DMSO) may cause precipitation of media components. Using a lower concentration stock will introduce less organic solvent into the media. |
| pH of the Media | Check the final pH of the media after adding the compound. | Cell culture media are buffered, but a concentrated, unbuffered stock solution could locally alter the pH. Ensure the final pH of the media remains within the optimal range for your cells. |
Quantitative Data
Table 1: Solubility of 2-Mercaptobenzimidazole (MBI) in Water and Organic Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| Water | <0.1 | 23.5 | [5] |
| Water | 0.03 | 23 | [6] |
| Ethanol | Soluble | Not Specified | [5] |
| Acetone | Soluble | Not Specified | [5] |
| Ethyl Acetate | Soluble | Not Specified | [5] |
| Dichloromethane | Insoluble | Not Specified | [5] |
| Chloroform | Insoluble | Not Specified | [5] |
| Benzene | Insoluble | Not Specified | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general guideline for preparing a stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of the desired solvent (e.g., sterile water or PBS) to the powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution to 37°C and continue vortexing. Alternatively, sonicate the solution in a water bath for 5-10 minutes.
-
Once the compound is completely dissolved, add the remaining solvent to reach the final desired concentration.
-
Vortex the solution again to ensure homogeneity.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Workflow for α-Glucosidase Inhibition Assay
This protocol outlines a general experimental workflow for assessing the inhibitory activity of this compound against α-glucosidase, a potential target for benzimidazole derivatives.[7][8][9]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8)
-
This compound stock solution
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare different concentrations of the test compound and acarbose in the sodium phosphate buffer.
-
In a 96-well plate, add a specific volume of the α-glucosidase solution to each well.
-
Add the different concentrations of the test compound or acarbose to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for another defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Visualizations
Signaling Pathways & Experimental Workflows
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Mercaptobenzimidazole CAS#: 583-39-1 [m.chemicalbook.com]
- 6. 2-Mercaptobenzimidazole, 98% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole Derivatives as Multitarget Agents: Synthesis Characterization Invitro Alpha-glucosidase Inhibition and Antioxidants Activity - International Biological and Biomedical Journal [ibbj.org]
- 9. New antihyperglycemic, alpha-glucosidase inhibitory, and cytotoxic derivatives of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sodium;1,3-dihydrobenzimidazole-2-thione Derivatives
Welcome to the technical support center for the purification of Sodium;1,3-dihydrobenzimidazole-2-thione and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this class of compounds are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the purity requirements, the scale of the purification, and the specific properties of the derivative.
Q2: How does the sodium salt form of 1,3-dihydrobenzimidazole-2-thione affect the purification strategy?
A2: The sodium salt is significantly more polar than its neutral counterpart. This increased polarity means it will be more soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents. This property is crucial when selecting solvents for recrystallization and mobile phases for chromatography.
Q3: What are common impurities I might encounter?
A3: Common impurities can include unreacted starting materials (e.g., o-phenylenediamine), by-products from side reactions, and oxidation products such as the corresponding disulfide. The presence of residual base from the salt formation is also a possibility.
Q4: My compound appears to be degrading during purification. What could be the cause?
A4: Thiol-containing compounds can be susceptible to oxidation, leading to the formation of disulfides, especially in the presence of air and certain metal ions. It is advisable to use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if degradation is observed.
Q5: Can I use normal-phase column chromatography for these polar sodium salts?
A5: While possible, it can be challenging due to the high polarity of the sodium salt, which may lead to strong adsorption to the silica gel and poor elution. Reverse-phase chromatography is often a more suitable choice for such polar compounds.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - The solvent is not appropriate for the compound.- Insufficient solvent is used. | - Perform small-scale solubility tests to find a suitable solvent or solvent mixture where the compound is soluble when hot and insoluble when cold.[1]- Gradually add more hot solvent until the compound dissolves. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2]- Allow the solution to cool slowly to room temperature, and then in an ice bath.[1]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1] |
| Oily precipitate forms instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is impure. | - Use a lower-boiling point solvent or a solvent mixture.- Try to purify the compound by another method, such as column chromatography, before recrystallization. |
| Low recovery of purified crystals. | - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[1]- Ensure the solution is thoroughly cooled before filtration.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing on the filter paper. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the origin (low Rf). | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For reverse-phase, decrease the polarity. |
| Compound runs with the solvent front (high Rf). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For reverse-phase, increase the polarity. |
| Poor separation of the desired compound from impurities. | - Inappropriate stationary phase or mobile phase. | - Try a different solvent system.[3]- Consider switching from normal-phase to reverse-phase chromatography (or vice-versa). |
| Tailing of the compound spot/peak. | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.- Reduce the amount of sample loaded onto the column. |
Data Presentation
Table 1: Representative Recrystallization Solvents for Benzimidazole-2-thione Derivatives
| Derivative | Recrystallization Solvent(s) | Observed Purity/Yield | Reference |
| 1H-benzo[d]imidazole-2(3H)-thione | Ethanol | High purity, ~90% recovery | [4] |
| 1-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | Benzene | White crystals | [5] |
| 3,4-Dihydro-2H-[1][6]thiazino[3,2-a]benzimidazole | Ethanol | 83% yield | [5] |
| Diethyl 1,3-(2-thioxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate | Ethanol | 76% yield | [5] |
| 2-(Benzylthio)-1H-benzo[d]imidazole | Ethanol | 74% yield | [5] |
Note: Data for the specific sodium salt is limited; these examples for related derivatives can guide solvent selection.
Table 2: Representative Column Chromatography Conditions for Benzimidazole-2-thione Derivatives
| Derivative | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiones | Silica Gel | Not specified | [7] |
| Substituted 1H-benzimidazole derivatives | Silica Gel | Ethyl acetate: n-hexane (1:9 to 3:5) | [3] |
| 2-[2-(N-isobutyl-N-methylamino)benzylsulphinyl]benzimidazole | Silica Gel | Ethyl acetate: Hexane (15:85) | [8] |
Table 3: Representative HPLC Conditions for Benzimidazole Derivatives
| Compound | Column | Mobile Phase | Detection | Reference |
| Benzimidazole | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid | Not specified | [9] |
| Benzimidazole Derivatives | C18 (Reverse-Phase) | Methanol: Water (70:30, v/v) | PDA at 284 nm | [10] |
| 2,4-D Sodium Salt (as an example for a sodium salt) | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid | Not specified | [6] |
Experimental Protocols
Protocol 1: Recrystallization of 1,3-dihydrobenzimidazole-2-thione Derivatives
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[1] Common solvents to test include ethanol, water, or a mixture of the two.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Protocol 2: Column Chromatography of 1,3-dihydrobenzimidazole-2-thione Derivatives
-
Stationary Phase and Eluent Selection: For polar compounds like the sodium salt, reverse-phase silica (e.g., C18) is often preferred. Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase (eluent) that provides good separation (Rf value of the desired compound between 0.2 and 0.4).
-
Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent, and then adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried sample to the top of the column.
-
Elution: Start the elution with the chosen mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase (for normal phase) or decrease it (for reverse phase).
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Preparative HPLC for High-Purity this compound
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal column, mobile phase, and gradient conditions. A C18 reverse-phase column is a good starting point. The mobile phase will likely consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, possibly with a buffer to control pH.[6][9]
-
Scale-Up: Transfer the analytical method to a preparative HPLC system. This involves using a larger column with the same stationary phase and adjusting the flow rate and sample loading according to the column dimensions.
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase and filter it through a 0.45 µm filter to remove any particulate matter.
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions as the purified compound elutes. Use a fraction collector triggered by the detector signal (e.g., UV absorbance) to isolate the peak corresponding to the desired product.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying) if the mobile phase is aqueous, to obtain the final purified sodium salt.
Visualizations
Caption: Recrystallization Workflow Diagram.
Caption: Column Chromatography Workflow.
Caption: Purification Method Selection Guide.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 2,4-D sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 9. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Sodium;1,3-dihydrobenzimidazole-2-thione Experiments
Welcome to the technical support center for experiments involving Sodium;1,3-dihydrobenzimidazole-2-thione (also known as 2-mercaptobenzimidazole sodium salt). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts and issues encountered during their work.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities or artifacts when working with 1,3-dihydrobenzimidazole-2-thione and its sodium salt?
A1: The most frequent artifacts arise from the inherent chemical nature of the molecule. Key sources include:
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Tautomerism: The compound exists in a dynamic equilibrium between a thione and a thiol form. While the thione form is generally predominant, experimental conditions can influence this balance, potentially leading to a mixture of tautomers that can complicate analysis.
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Regioisomerism in Derivatization: During reactions like alkylation, substitution can occur at different positions, primarily at the sulfur atom (S-alkylation) or one or both nitrogen atoms (N-alkylation or N,N'-dialkylation). This can result in a mixture of products if the reaction is not highly regioselective.[1]
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Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide-bridged dimer as a significant impurity.
-
Side Reactions: In reactions involving N-protected benzimidazole-2-thiones (e.g., N-acetyl), deprotection can occur under certain conditions (e.g., basic media), regenerating the starting material as an artifact.[2]
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Residual Solvents and Reagents: As with any chemical experiment, leftover solvents and unreacted starting materials are common impurities that need to be identified and removed.
Q2: I see unexpected peaks in my NMR spectrum after an alkylation reaction. What could they be?
A2: Unexpected peaks after an alkylation reaction often correspond to different regioisomers. The primary possibilities are the desired S-alkylated product, and the undesired N-alkylated and N,N'-dialkylated byproducts. The chemical shifts in ¹H and ¹³C NMR will differ for these isomers. For example, in S-alkylation, the protons of the alkyl group will be attached to a sulfur atom, while in N-alkylation, they will be bonded to a nitrogen atom, resulting in distinct chemical shifts. You may also be seeing unreacted starting material or the disulfide dimer.
Q3: My HPLC analysis shows multiple peaks when I expect a single product. How can I troubleshoot this?
A3: Multiple peaks in an HPLC chromatogram suggest the presence of impurities or that your analytical method is not optimized. Here are some troubleshooting steps:
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Check for Impurities: The extra peaks could be unreacted starting materials, regioisomers (N- vs. S-alkylation), or degradation products like the disulfide dimer.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared, degassed, and that all components are miscible. Inconsistent mobile phase composition can lead to retention time drift and spurious peaks.
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Column Equilibration: Inadequate column equilibration before injection can cause retention time shifts and poor peak shape.
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and broadening. Whenever possible, dissolve the sample in the mobile phase.
-
System Leaks or Contamination: Check the HPLC system for any leaks, especially around fittings and pump seals. A contaminated guard or analytical column can also introduce artifact peaks.
Troubleshooting Guides
Guide 1: Artifacts in Chemical Synthesis (e.g., Alkylation)
This guide helps identify common artifacts generated during the chemical modification of 1,3-dihydrobenzimidazole-2-thione.
| Issue/Observation | Potential Cause (Artifact) | Troubleshooting/Solution |
| Multiple spots on TLC / peaks in HPLC after alkylation | Mixture of Regioisomers: S-alkylated, N-alkylated, and N,N'-dialkylated products have formed. | Optimize reaction conditions to favor one isomer (e.g., choice of base, solvent, temperature). Purify the mixture using column chromatography. |
| Mass spectrum shows a peak at double the expected mass | Disulfide Dimer Formation: Oxidation of the thiol group has occurred. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Add a reducing agent during workup if compatible with the product. |
| NMR shows signals of the starting material | Incomplete Reaction or Deprotection: The reaction did not go to completion, or a protecting group (e.g., N-acetyl) was cleaved.[2] | Increase reaction time or temperature. If deprotection is the issue, use a milder base or different reaction conditions. |
| Unexpected signals in NMR spectrum | Residual Solvents: Traces of reaction or purification solvents (e.g., Acetone, Methanol, DMSO). | Dry the sample under high vacuum. Identify the solvent by comparing its known chemical shifts to the observed peaks. |
Guide 2: Analytical Issues (HPLC)
This guide addresses common problems encountered during the HPLC analysis of 1,3-dihydrobenzimidazole-2-thione and its derivatives.
| Issue/Observation | Potential Cause | Troubleshooting/Solution |
| Drifting Retention Times | Poor Temperature Control: Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Incorrect Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component. | Prepare fresh mobile phase. Ensure the mixer is working correctly for gradient methods. | |
| Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. | Increase the column equilibration time before injecting the sample. | |
| Baseline Noise or Drifting | Air Bubbles in the System: Air trapped in the pump or detector. | Degas the mobile phase. Purge the HPLC system. |
| Detector Cell Contamination: Impurities from previous runs adhering to the flow cell. | Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol). | |
| Leaks: Loose fittings or worn pump seals. | Inspect the system for any visible leaks and tighten or replace fittings as necessary. | |
| Broad or Split Peaks | Column Overloading: Injecting too much sample. | Decrease the injection volume or dilute the sample. |
| Incompatible Injection Solvent: Sample solvent is too strong compared to the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column Contamination/Degradation: Buildup of impurities on the column frit or degradation of the stationary phase. | Use a guard column. Flush the column or replace it if necessary. |
Experimental Protocols
Protocol 1: Synthesis of S-alkylated 2-mercaptobenzimidazole
This protocol is a generalized procedure based on common S-alkylation reactions.
-
Dissolution: Dissolve 1,3-dihydrobenzimidazole-2-thione (1 equivalent) in a suitable solvent such as ethanol or acetone in a round-bottom flask.
-
Base Addition: Add a base (e.g., potassium hydroxide or triethylamine, 1.1 equivalents) to the solution and stir until the starting material is fully deprotonated and dissolved.
-
Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter it. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired S-alkylated product from unreacted starting materials and N-alkylated byproducts.
-
Characterization: Confirm the structure of the product using NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of the Disulfide Dimer
This protocol describes the oxidative coupling to form the disulfide.
-
Dissolution: Dissolve 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise while stirring at room temperature.
-
Reaction: Continue stirring for 1-2 hours. The product will often precipitate out of the solution.
-
Isolation: Filter the solid product, wash with the solvent used for the reaction, and dry under vacuum.
-
Characterization: Confirm the structure. A key indicator in the IR spectrum will be the disappearance of the S-H stretching band and the appearance of an S-S stretching band.
Visualizations
References
Technical Support Center: Synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yield during the synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-Mercaptobenzimidazole (precursor) | - Incomplete reaction between o-phenylenediamine and carbon disulfide.- Suboptimal reaction temperature or time.- Impure starting materials. | - Ensure a slight molar excess of carbon disulfide.- Optimize reaction temperature (around 150°C in an autoclave) and time (up to 15 hours).[1] - Use freshly purified o-phenylenediamine. |
| Formation of a dark, tarry reaction mixture | - Oxidation of o-phenylenediamine.- Polymerization side reactions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the purity of the starting materials. |
| Difficulty in isolating the sodium salt | - Incomplete deprotonation of 2-mercaptobenzimidazole.- The sodium salt being too soluble in the reaction solvent.- Formation of a fine precipitate that is difficult to filter. | - Use a stoichiometric amount or a slight excess of a strong sodium base (e.g., sodium hydroxide, sodium methoxide).- After salt formation, consider adding a less polar solvent to precipitate the product.- Cool the solution in an ice bath to promote crystallization and use a fine porosity filter paper or a centrifuge for collection. |
| Product is impure after isolation | - Contamination with unreacted 2-mercaptobenzimidazole.- Presence of byproducts from side reactions. | - Wash the isolated sodium salt with a solvent in which the free thiol is soluble but the salt is not (e.g., diethyl ether, acetone).- Recrystallize the sodium salt from a suitable solvent system (e.g., ethanol/water).[1][2] |
| Inconsistent Yields | - Variability in reagent quality.- Fluctuations in reaction conditions. | - Standardize the source and purity of all reagents.- Maintain strict control over reaction temperature, time, and stirring rate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-mercaptobenzimidazole, the precursor to the sodium salt?
A1: The most common and effective method is the reaction of o-phenylenediamine with carbon disulfide in a suitable solvent, such as ethanol, often under pressure in an autoclave.[1][2][3] Another established method involves the reaction of o-phenylenediamine with potassium ethyl xanthate.[4]
Q2: How can I confirm the formation of 2-mercaptobenzimidazole?
A2: The formation of 2-mercaptobenzimidazole can be confirmed by its characteristic melting point of 303–304°C and through spectroscopic methods such as FT-IR, which will show a characteristic S-H stretching band.[1][4]
Q3: What is the best base to use for the deprotonation of 2-mercaptobenzimidazole to form the sodium salt?
A3: Sodium hydroxide is a commonly used and effective base for this purpose.[1] Sodium methoxide or sodium ethoxide can also be used, particularly if the reaction is conducted in the corresponding alcohol as a solvent.
Q4: My final sodium salt product is discolored. What could be the cause and how can I fix it?
A4: Discoloration can be due to the presence of oxidized impurities or residual starting materials. Purification by recrystallization from a solvent mixture like ethanol and water is often effective in removing these colored impurities.[1][2] The use of activated carbon (Norit) during the synthesis of the precursor can also help to remove colored impurities.[4]
Q5: What are the key safety precautions to take during this synthesis?
A5: Carbon disulfide is highly flammable and toxic and should be handled in a well-ventilated fume hood. o-Phenylenediamine is also toxic and a suspected mutagen. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction involving carbon disulfide is often performed in a sealed autoclave due to the required high temperature and pressure, which requires careful handling.
Experimental Protocols
Synthesis of 2-Mercaptobenzimidazole
This protocol is adapted from a reported procedure.[1][2]
Materials:
-
o-Phenylenediamine
-
Carbon Disulfide
-
Absolute Ethanol
-
10% Sodium Hydroxide Solution
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve o-phenylenediamine in absolute ethanol in a suitable reaction vessel.
-
Carefully add carbon disulfide to the solution.
-
Transfer the mixture to an autoclave.
-
Heat the sealed autoclave to 150°C for 15 hours.
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After cooling, carefully open the autoclave and transfer the mixture to a beaker.
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Add 10% sodium hydroxide solution to the mixture to dissolve any unreacted o-phenylenediamine.
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Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
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Filter the precipitate, wash with water, and dry.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-mercaptobenzimidazole.
Synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione
Materials:
-
2-Mercaptobenzimidazole
-
Sodium Hydroxide
-
Absolute Ethanol
Procedure:
-
Dissolve 2-mercaptobenzimidazole in absolute ethanol in a round-bottom flask.
-
Separately, prepare a solution of a stoichiometric amount of sodium hydroxide in absolute ethanol.
-
Slowly add the sodium hydroxide solution to the 2-mercaptobenzimidazole solution with stirring.
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Continue stirring at room temperature for 1-2 hours.
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The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material.
-
Dry the final product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione.
Caption: Troubleshooting logic for overcoming poor yield in the synthesis.
References
"Sodium;1,3-dihydrobenzimidazole-2-thione" storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Sodium;1,3-dihydrobenzimidazole-2-thione (CAS No. 15091-69-7). Adherence to these best practices is critical for ensuring experimental success, maintaining compound integrity, and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A: this compound is classified with several hazards. It is harmful if swallowed or inhaled, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
Q2: What are the recommended storage conditions for this compound?
A: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is hydroscopic and should be protected from moisture. For long-term stability of prepared solutions, storage at low temperatures is recommended. A comprehensive study on related benzimidazole drug residues found that working solutions are stable when stored at -20°C or -80°C.[2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A: Appropriate PPE is crucial when working with this compound. This includes:
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Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn and inspected before use. Proper glove removal technique should be followed to avoid skin contact.
-
Eye Protection: Safety glasses or goggles are necessary to protect against dust particles.
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Respiratory Protection: For handling large quantities or when dust may be generated, a dust mask is recommended.[3]
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Lab Coat: A standard laboratory coat should be worn to protect clothing.
Q4: Are there any known chemical incompatibilities with this compound?
A: While specific incompatibility data for this exact sodium salt is limited, general precautions for related compounds should be observed. Avoid contact with strong oxidizing agents.[4] Additionally, compounds with amine-like structures can be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1] Flammable hydrogen gas can be generated in combination with strong reducing agents.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored in a tightly sealed container in a cool, dry place. For solutions, prepare them fresh or store at -20°C or below and perform stability tests.[2] |
| Low reaction yield | Inactivation of the compound by incompatible reagents. | Review all reagents in the experimental protocol for potential incompatibilities, such as strong oxidizing or reducing agents. |
| Difficulty in dissolving the compound | The compound is insoluble in water. | This compound is soluble in alkaline solutions.[1] |
| Visible changes in the solid compound (e.g., clumping) | Absorption of moisture from the air. | The compound is moisture-sensitive.[1] Store in a desiccator or a dry box to minimize exposure to humidity. |
Experimental Protocols
General Protocol for a Thiolation Reaction
This protocol is a representative example of how this compound might be used in a laboratory setting. Researchers should adapt this protocol based on their specific experimental needs and consult relevant literature.
Objective: To perform a nucleophilic substitution reaction using this compound.
Materials:
-
This compound
-
An appropriate alkyl halide (e.g., benzyl bromide)
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a clean, dry round-bottom flask, add this compound (1 equivalent).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the starting material.
-
Begin stirring the solution at room temperature.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: A workflow diagram illustrating the key steps for safe storage and handling.
Caption: A decision tree for responding to a spill of this compound.
References
Technical Support Center: Crystallization of Sodium;1,3-dihydrobenzimidazole-2-thione
This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of Sodium;1,3-dihydrobenzimidazole-2-thione. The following frequently asked questions (FAQs) and guides are designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My crystallization yield is very low. What are the potential causes and how can I improve it?
A low yield during crystallization can be attributed to several factors, primarily related to the solvent system and the degree of supersaturation.
Potential Causes:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[1]
-
Inappropriate Solvent System: The chosen solvent may have too high a solubility for the compound, even at lower temperatures.
-
Premature Crystallization: If crystallization occurs too early in the process (e.g., during hot filtration), product can be lost.
-
Incomplete Precipitation: The cooling process may not be sufficient to induce maximum precipitation of the dissolved solid.
Troubleshooting Protocol:
-
Solvent Volume Optimization:
-
Solvent System Re-evaluation:
-
Consult solubility data for 2-mercaptobenzimidazole (the parent compound) to guide solvent selection. The sodium salt is expected to be soluble in polar solvents.
-
Consider a two-solvent system. Use a solvent in which the compound is soluble (e.g., ethanol, methanol) and an anti-solvent in which it is insoluble (e.g., toluene, hexane) to induce precipitation.[3]
-
-
Preventing Premature Crystallization:
-
Pre-warm the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the hot solution to prevent the compound from crystallizing on the filter paper.[3]
-
-
Maximizing Precipitation:
-
After crystallization at room temperature, cool the flask in an ice-water bath to further decrease the solubility of the compound and maximize crystal formation.
-
If the mother liquor still contains a significant amount of product, it can be concentrated by evaporation and cooled again to obtain a second crop of crystals.[1]
-
2. The compound is "oiling out" instead of forming crystals. How can I resolve this issue?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[1] Impurities can also lower the melting point, contributing to this problem.
Troubleshooting Protocol:
-
Adjust the Solvent System:
-
Lower the Crystallization Temperature:
-
Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.
-
-
Remove Impurities:
-
If impurities are suspected, consider a pre-purification step. This could involve treating the solution with activated charcoal to remove colored impurities before crystallization.[1]
-
-
Seeding:
-
Introduce a seed crystal (a small, pure crystal of the desired compound) to the supersaturated solution to encourage the growth of crystals rather than oiling out.
-
3. The crystallization is happening too quickly, resulting in small, impure crystals. What should I do?
Rapid crystallization, often referred to as "crashing out," traps impurities within the crystal lattice, defeating the purpose of purification. Ideal crystallization should occur slowly over a period of 20 minutes or more.
Troubleshooting Protocol:
-
Increase Solvent Volume:
-
Re-heat the solution and add a small amount of additional solvent to slightly decrease the supersaturation.[1] This will slow down the rate of crystal formation upon cooling.
-
-
Slow Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature. Insulate the flask with paper towels or a beaker of warm water to slow the cooling rate.
-
Avoid placing the flask directly into an ice bath from a high temperature.
-
-
Reduce Evaporation Rate:
-
If using an open container, cover it with a watch glass to reduce the rate of solvent evaporation, which can lead to rapid supersaturation.
-
Data Presentation
Table 1: Solubility of 2-Mercaptobenzimidazole in Various Solvents
The solubility of the parent compound, 2-mercaptobenzimidazole, can provide guidance for selecting appropriate solvents for the crystallization of its sodium salt. The sodium salt will generally be more soluble in polar solvents.
| Solvent | Solubility Profile | Reference |
| Water | Insoluble (<0.1 g/100 mL at 23.5 °C) | [4][5] |
| Ethanol | Soluble, can be used for recrystallization | [6][7][8] |
| Methanol | Soluble, can be used for recrystallization | [6] |
| Acetone | Soluble | [5][6] |
| Ethyl Acetate | Soluble | [5][6] |
| Toluene | Low solubility | [6] |
| Hexane | Insoluble | [2] |
| 1,4-Dioxane | High solubility | [6] |
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a funnel and filter paper with hot ethanol and quickly filter the hot solution into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol and Toluene)
-
Dissolution: Dissolve the crude product in the minimum amount of boiling ethanol (the "good" solvent).[3]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add toluene (the "bad" solvent) dropwise until the solution becomes slightly cloudy, indicating the point of saturation.[3]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of ethanol and toluene.
-
Drying: Dry the crystals under vacuum.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. 2-Mercaptobenzimidazole | 583-39-1 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Impurity Identification in Sodium;1,3-dihydrobenzimidazole-2-thione
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for identifying impurities in "Sodium;1,3-dihydrobenzimidazole-2-thione" (also known as 2-Mercaptobenzimidazole Sodium Salt) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and where do they originate?
Impurities can be introduced during synthesis, degradation, or storage.[1] They are generally categorized as organic impurities, inorganic impurities, and residual solvents.[2]
-
Organic Impurities: These arise from the manufacturing process and include starting materials, by-products, intermediates, and degradation products.[2]
-
Starting Materials: Unreacted o-phenylenediamine and carbon disulfide are common process-related impurities.[3][4]
-
By-products: Side reactions during synthesis can lead to the formation of compounds like o-phenylenethiourea.[3]
-
Degradation Products: The primary degradation product is the disulfide dimer, formed by the oxidation of two 1,3-dihydrobenzimidazole-2-thione molecules.[3][5]
-
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals from the manufacturing equipment.[2]
-
Residual Solvents: Solvents used during synthesis and purification, such as ethanol, may remain in the final product.[3][4]
Q2: Which analytical techniques are recommended for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[6]
-
For Separation and Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying non-volatile organic impurities.[2][7] Gas Chromatography (GC) is the standard method for analyzing volatile organic compounds like residual solvents.[2]
-
For Identification and Structure Elucidation: Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), provides molecular weight information crucial for identifying unknown impurities.[7][8] For definitive structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[7]
Q3: My HPLC chromatogram shows an unexpected peak. How can I identify it?
Identifying an unknown peak requires a systematic approach. First, ensure the peak is not an artifact from the system or sample preparation.[9] If the peak is real and reproducible, the next step is characterization. The most powerful technique for this is High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).[7] LC-MS provides the molecular weight of the impurity, which is a critical piece of information for proposing potential structures. Further fragmentation analysis (MS/MS) can provide more structural details. For unambiguous identification, the impurity may need to be isolated and analyzed by NMR.[7]
Q4: How can I differentiate between a synthesis by-product and a degradation product?
This can be achieved by conducting a forced degradation study. In this study, the pure substance is subjected to stress conditions such as heat, light, humidity, acid, and base hydrolysis. Any new impurities that form under these conditions are likely degradation products.[1] Impurities present in the original batch that do not increase under stress conditions are more likely to be synthesis-related by-products or impurities from starting materials.
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Source | Recommended Analytical Technique |
| o-Phenylenediamine | Unreacted starting material[3][4] | HPLC-UV, LC-MS |
| Carbon Disulfide | Unreacted starting material[3][4] | Headspace GC-MS |
| 2,2'-Dithiobis(benzimidazole) | Oxidation/Degradation product[3][5] | HPLC-UV, LC-MS |
| Benzimidazole | By-product/Degradation | HPLC-UV, LC-MS |
| Ethanol | Residual solvent[3] | Headspace GC-FID/MS |
Table 2: Example HPLC Method for Impurity Profiling
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for acidic/basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 30 min | A gradient is necessary to elute a wide range of impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[10] |
| Detection | UV at 280 nm | Wavelength suitable for detecting the benzimidazole chromophore. |
| Injection Vol. | 10 µL | Standard injection volume; can be adjusted based on concentration. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Quantification
This protocol outlines a standard procedure for analyzing impurities.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in a 10 mL volumetric flask using a suitable diluent (e.g., a mixture of water and acetonitrile). Ensure the sample is fully dissolved.
-
Standard Preparation: Prepare a reference standard solution of this compound at a known concentration (e.g., 1 mg/mL). If available, prepare standards for known impurities at a lower concentration (e.g., 0.1% of the main compound concentration).
-
System Setup: Set up the HPLC system according to the parameters outlined in Table 2. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[11]
-
Analysis: Inject a blank (diluent), followed by the reference standard, and then the sample solution.
-
Data Processing: Integrate the peaks in the chromatograms. Identify impurities in the sample by comparing their retention times to those of the known impurity standards. Quantify impurities using the peak area of the main compound reference standard (assuming similar response factors for unknown impurities) or against their specific reference standards if available.
Protocol 2: Identification of Unknown Impurities using LC-MS
-
Initial Analysis: Perform an initial separation using an HPLC method similar to the one described above.
-
MS Detection: Divert the column eluent to a mass spectrometer.
-
Data Acquisition: Acquire mass spectra for all eluting peaks. Use a full scan mode to determine the molecular weight of any unknown impurities.
-
Structural Elucidation: Based on the molecular weight, propose potential structures. Consider known reaction pathways and degradation mechanisms.[3][5] If necessary, perform further fragmentation experiments (MS/MS) to confirm the proposed structure.
Visualizations
Logical Workflows and Pathways
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ijnrd.org [ijnrd.org]
Technical Support Center: Sodium; 1,3-dihydrobenzimidazole-2-thione Reaction Scale-Up
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of the reaction to form the sodium salt of 1,3-dihydrobenzimidazole-2-thione (also known as 2-mercaptobenzimidazole, MBI).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is violently exothermic and difficult to control upon adding sodium metal. What's happening and how can I mitigate this?
A1: The reaction between sodium metal and the acidic thiol group of 1,3-dihydrobenzimidazole-2-thione is highly exothermic. On a small scale, this heat can dissipate relatively easily. However, during scale-up, the ratio of surface area to volume decreases, making heat removal much less efficient.[1] This can lead to a rapid temperature increase, potentially causing the solvent to boil and creating a dangerous runaway reaction.[1]
Troubleshooting Steps:
-
Controlled Addition: Instead of adding sodium metal directly, consider preparing a dispersion of sodium in an inert, high-boiling solvent like toluene or mineral oil. Add this dispersion to the reaction mixture in a controlled manner.
-
Reverse Addition: Add the solution of 1,3-dihydrobenzimidazole-2-thione slowly to the sodium dispersion. This ensures the reactive sodium is never in excess.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system capable of handling the heat load. Perform a thorough thermal hazard assessment before scaling up.[2]
-
Solvent Choice: Use a solvent with a suitable boiling point to help manage the reaction temperature.
Q2: We are observing significant pressure buildup in the reactor. What is the cause and what are the safety implications?
A2: The reaction produces hydrogen (H₂) gas, which is highly flammable.[3][4] The reaction is: 2 Na + 2 C₇H₆N₂S → 2 Na(C₇H₅N₂S) + H₂(g)
On a larger scale, the volume of hydrogen produced can be substantial, leading to pressure buildup if the reactor is not adequately vented. An uncontrolled release of hydrogen can create an explosive atmosphere.
Troubleshooting Steps:
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of an explosive mixture of hydrogen and air.[4]
-
Adequate Venting: Ensure the reactor is equipped with a vent line that safely directs the hydrogen gas away, potentially through a scrubber or flare system depending on the scale.
-
Monitor Gas Evolution: Use a flow meter on the vent line to monitor the rate of hydrogen evolution. A sudden spike can indicate a loss of temperature control. The total volume of gas evolved should correspond to the reaction stoichiometry.
Q3: The purity of our isolated sodium 1,3-dihydrobenzimidazole-2-thione is lower than expected. What are the likely impurities?
A3: Impurities can arise from several sources during a challenging scale-up.
Potential Impurities & Solutions:
-
Unreacted Starting Material: Incomplete reaction due to poor mixing or insufficient sodium.
-
Solution: Improve agitation. Ensure sodium is finely dispersed and added in the correct stoichiometric amount (a slight excess may be required, but must be carefully controlled and quenched).
-
-
Sodium Hydroxide (NaOH): If there is any moisture present in the reactants or solvent, sodium metal will react vigorously to form NaOH and hydrogen gas.[3][4]
-
Solution: Use anhydrous solvents and thoroughly dry the 1,3-dihydrobenzimidazole-2-thione before use.[4]
-
-
Oxidation Products: The thiol group can be susceptible to oxidation, especially at elevated temperatures.
-
Solution: Maintain a strict inert atmosphere throughout the reaction and workup.
-
Q4: Handling large quantities of sodium metal is a major safety concern. What are the best practices for industrial scale?
A4: Sodium metal is highly reactive and requires specialized handling procedures.[3]
-
Storage: Store sodium under mineral oil or in a dedicated, dry, inert atmosphere.[3]
-
Handling: Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, gloves, and safety goggles.[4] Never handle sodium when alone.[4]
-
Dispersion: For large-scale reactions, sodium is often melted under an inert solvent (like toluene) and dispersed with high-shear mixing to create a fine suspension. This increases the surface area and allows for better reaction control.
-
Quenching Excess Sodium: Unreacted sodium must be safely quenched. This is typically done by slowly adding a high-boiling point alcohol like isopropanol or butanol, followed by ethanol, and finally water, all under strict temperature control.
-
Fire Safety: Class D fire extinguishers (for combustible metals) must be readily available. Never use water or a standard ABC extinguisher on a sodium fire. [4]
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
-
Preparation: A 3-neck round-bottom flask is equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a thermometer. The entire apparatus is flame-dried and cooled under a stream of dry nitrogen.
-
Reagents: Anhydrous ethanol (100 mL) is added to the flask. 1,3-dihydrobenzimidazole-2-thione (15.0 g, 0.1 mol) is added with stirring.
-
Reaction: Sodium metal (2.3 g, 0.1 mol), cut into small pieces and washed with anhydrous hexanes to remove mineral oil[4], is added portion-wise to the stirred suspension at room temperature.
-
Control: The rate of addition is controlled to keep the temperature below 40°C. Vigorous hydrogen evolution is observed.
-
Completion: After the addition is complete, the mixture is stirred at room temperature for 2 hours until all the sodium has reacted.
-
Isolation: The resulting precipitate is filtered, washed with a small amount of cold anhydrous ethanol, and then with diethyl ether. The product is dried under vacuum.
Pilot-Scale Considerations
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with an overhead stirrer, a cooling jacket, a port for controlled solid/liquid addition, and a vent line connected to a scrubber is made inert with dry nitrogen.
-
Reagent Charging: Anhydrous solvent (e.g., toluene) is charged to the reactor. A pre-prepared sodium dispersion is then added.
-
Controlled Addition: A solution of 1,3-dihydrobenzimidazole-2-thione in the same anhydrous solvent is added via a dosing pump over a period of 2-4 hours.
-
Temperature Management: The reactor jacket temperature is controlled to maintain the internal temperature within a pre-defined range (e.g., 25-35°C). The exothermic nature of the reaction means cooling will be required for the duration of the addition.[1]
-
Monitoring: The reaction is monitored for gas evolution rate, temperature, and disappearance of the starting material by in-process controls (e.g., HPLC).
-
Workup & Isolation: After the reaction is complete, any excess sodium is quenched via a carefully controlled addition of isopropanol. The product is then isolated by filtration or centrifugation, washed with solvent, and dried in a vacuum oven.
Quantitative Data Summary
The following table presents illustrative data comparing lab-scale and pilot-scale parameters for this reaction. Actual parameters will vary based on specific equipment and process safety assessments.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Key Scale-Up Challenge |
| Solvent Volume | 1 L | 100 L | Material handling and ensuring anhydrous conditions. |
| Sodium Form | Small pieces | 30% Dispersion in Oil | Safe handling and transfer of large quantities of reactive metal. |
| Addition Time | 30 minutes | 4 - 6 hours | Controlling the exothermic reaction and gas evolution rate.[1] |
| Heat Dissipation | High (Surface Area/Volume) | Low (Surface Area/Volume) | Requires efficient reactor cooling to prevent thermal runaway.[1] |
| H₂ Gas Evolved | ~12 L | ~1200 L | Safe venting and management of a large volume of flammable gas.[4] |
| Typical Yield | 90-95% | 85-92% | Maintaining high yield can be challenging due to mixing and side reactions. |
| Mixing | Magnetic/Overhead Stirrer | Baffled Reactor with Impeller | Ensuring homogeneity in a large volume to avoid localized "hot spots". |
Visualizations
Logical Workflow for Reaction Scale-Up
Caption: A logical workflow for scaling up the chemical synthesis process.
Troubleshooting Decision Pathway
Caption: A decision tree for troubleshooting common scale-up issues.
References
Validation & Comparative
A Comparative Analysis of Sodium;1,3-dihydrobenzimidazole-2-thione and Other Thiol-Containing Compounds for Researchers and Drug Development Professionals
A deep dive into the antioxidant and metal-chelating properties of Sodium;1,3-dihydrobenzimidazole-2-thione, N-Acetylcysteine, and Glutathione, supported by experimental data and protocols.
This guide offers a comprehensive comparison of this compound against two well-established thiol-containing compounds: N-Acetylcysteine (NAC) and Glutathione (GSH). For researchers, scientists, and professionals in drug development, this document provides a side-by-side analysis of their performance as antioxidants and metal chelators, backed by experimental data and detailed methodologies.
Introduction to Thiol-Containing Compounds
Thiol-containing compounds, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in various biological processes. Their ability to donate a hydrogen atom from the sulfhydryl group makes them potent antioxidants, capable of neutralizing reactive oxygen species (ROS). Furthermore, the sulfur atom in the thiol group can effectively chelate metal ions, a property that is crucial in mitigating metal-induced oxidative stress and toxicity. This guide focuses on a comparative evaluation of these properties for this compound and its counterparts.
Performance Comparison: Antioxidant and Metal Chelation Activities
The following tables summarize the available quantitative data for the antioxidant and metal-chelation capacities of this compound, N-Acetylcysteine, and Glutathione. It is important to note that direct experimental data for this compound is limited. The presented data for this compound is inferred from studies on its closely related benzimidazole-2-thione derivatives.
Antioxidant Activity
The antioxidant capacity is evaluated using three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power). The results are typically expressed as IC50 values (the concentration of the compound required to inhibit 50% of the radical) or in terms of equivalence to a standard antioxidant like Trolox. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH Scavenging (IC50) | ABTS Scavenging (IC50) | FRAP Value (Trolox Equivalents) |
| This compound (inferred) | Moderate to High | Moderate to High | Data not available |
| N-Acetylcysteine (NAC) | Low to Moderate | Low to Moderate | Low |
| Glutathione (GSH) | Moderate | Moderate to High | Moderate |
Note: The antioxidant activity of benzimidazole-2-thione derivatives can vary significantly based on the other substituents on the molecule.
Metal Chelation Activity
The metal-chelating activity is assessed by measuring the compound's ability to bind with metal ions, such as iron (Fe²⁺). This is often quantified by an IC50 value, representing the concentration needed to chelate 50% of the metal ions.
| Compound | Iron (Fe²⁺) Chelation (IC50) |
| This compound (inferred) | Moderate |
| N-Acetylcysteine (NAC) | Moderate |
| Glutathione (GSH) | Moderate to High |
Mechanism of Action: A Visual Representation
The antioxidant and metal-chelating activities of these thiol compounds stem from distinct chemical pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: General antioxidant mechanism of thiol compounds via hydrogen atom donation.
Caption: Metal chelation mechanism by thiol compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (0.1 mM) in the same solvent.
-
In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.
Procedure:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add the test sample to the FRAP reagent.
-
Measure the absorbance at 593 nm after a specified time (e.g., 4 minutes).
-
The results are expressed as Trolox equivalents.
Ferrous Ion (Fe²⁺) Chelation Assay
Principle: This method assesses the ability of a compound to compete with ferrozine for ferrous ions. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, resulting in a decrease in the red color of the complex.
Procedure:
-
Mix the test compound with a solution of FeCl₂ (2 mM).
-
Add ferrozine (5 mM) to initiate the reaction.
-
After 10 minutes of incubation at room temperature, measure the absorbance of the mixture at 562 nm.
-
A lower absorbance indicates a higher metal-chelating activity.
-
Calculate the percentage of inhibition of the ferrozine-Fe²⁺ complex formation and the IC50 value.
Conclusion
This comparative guide provides a foundational understanding of the antioxidant and metal-chelating properties of this compound in relation to N-Acetylcysteine and Glutathione. While direct quantitative data for the sodium salt of 1,3-dihydrobenzimidazole-2-thione remains an area for further investigation, the information on its derivatives suggests it holds significant promise as a potent antioxidant and metal chelator. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these thiol-containing compounds.
A Comparative Analysis of Sodium;1,3-dihydrobenzimidazole-2-thione and Mercaptobenzothiazole as Corrosion Inhibitors
In the field of materials science and corrosion prevention, the selection of an appropriate corrosion inhibitor is paramount to extending the lifespan and ensuring the integrity of metallic components. This guide provides a detailed comparison of two prominent corrosion inhibitors: Sodium;1,3-dihydrobenzimidazole-2-thione (also known as the sodium salt of 2-mercaptobenzimidazole) and Mercaptobenzothiazole (MBT). This analysis is intended for researchers, scientists, and professionals in drug development and related fields who require a nuanced understanding of their respective performances based on experimental data.
Mechanism of Action
Both this compound and Mercaptobenzothiazole function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can be either physical, chemical, or a combination of both (mixed-type). The efficiency of these inhibitors is largely attributed to the presence of heteroatoms (nitrogen and sulfur) and aromatic rings in their molecular structures, which facilitate strong adsorption onto the metal surface.
-
This compound (2-Mercaptobenzimidazole and its derivatives) acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions of the corrosion process.[1][2] The molecule adsorbs on the metal surface, and the extent of this adsorption increases with its concentration.[2][3]
-
Mercaptobenzothiazole (MBT) also functions as a mixed-type inhibitor.[4] Its mechanism involves the formation of a protective layer through chemisorption, where a chemical bond is formed between the inhibitor molecule and the metal surface.[5] This is often facilitated by the interaction of its sulfur and nitrogen atoms with the metal ions.[5] On copper and its alloys, MBT is known to form a stable, compact, and adherent protective film through a chelation reaction with copper ions.[5]
Quantitative Performance Data
The following tables summarize key quantitative data from various studies, providing a comparative overview of the inhibition efficiencies and electrochemical parameters for both inhibitors under different conditions.
Table 1: Corrosion Inhibition Efficiency of this compound (and its parent compound 2-Mercaptobenzimidazole) on Mild Steel in 1.0 M HCl
| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Temperature (K) | Reference |
| 5 x 10⁻³ | 93.4 | 303 | [3] |
| 10⁻³ | 98 | 308 | [1][2] |
Table 2: Corrosion Inhibition Efficiency of Mercaptobenzothiazole (MBT) on Various Metals
| Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
| 316 Stainless Steel | Acidic Media | Increasing Concentration | Increases | [4] |
| AA2024 T3 Aluminium Alloy | Neutral Chloride Media | Not specified | Effective inhibition | [6][7] |
| Copper | 3 wt. % NaCl | Not specified | Significant reduction in corrosion | |
| API 5L X42 Pipeline Steel | 3.5 wt % NaCl | Molar ratio 1:1 with Na₂HPO₄ | > 90 | [8] |
Experimental Protocols
The data presented above were primarily obtained through standard electrochemical and weight loss measurement techniques. The general methodologies for these key experiments are outlined below.
1. Weight Loss Measurements: This gravimetric method involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specific duration and temperature. The coupon is then cleaned to remove corrosion products and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibitor efficiency.
2. Potentiodynamic Polarization (PDP): This electrochemical technique measures the current response of a metal electrode as its potential is scanned. The resulting polarization curve provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor.
3. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that involves applying a small amplitude AC signal to the working electrode over a range of frequencies. The impedance data is then analyzed using equivalent circuit models to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates the formation of a protective film and a decrease in the corrosion rate.
Visualizing Experimental and Mechanistic Frameworks
To further elucidate the processes involved in evaluating and understanding these corrosion inhibitors, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the proposed mechanisms of action.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Caption: Generalized mechanism of corrosion inhibition by adsorption.
Conclusion
Both this compound and Mercaptobenzothiazole are effective corrosion inhibitors for a range of metals in various corrosive environments. The choice between them may depend on the specific application, including the type of metal, the nature of the corrosive medium, and the operating temperature. The data indicates that 2-mercaptobenzimidazole and its derivatives can achieve very high inhibition efficiencies (up to 98%) on mild steel in acidic conditions.[1][2] Mercaptobenzothiazole also demonstrates high efficiency, particularly when used in synergistic combinations, and is a well-established inhibitor for copper and its alloys.[5][8] For researchers and professionals, the selection process should be guided by a thorough evaluation of the available experimental data and consideration of the specific environmental and material conditions of their application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nargesgoudarzi.com [nargesgoudarzi.com]
- 5. nbinno.com [nbinno.com]
- 6. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Maze of Assay Interference: A Comparative Guide to "Sodium;1,3-dihydrobenzimidazole-2-thione"
For Researchers, Scientists, and Drug Development Professionals
The compound "Sodium;1,3-dihydrobenzimidazole-2-thione," the sodium salt of 2-mercaptobenzimidazole (2-MBI), presents a complex profile for researchers. While derivatives of this scaffold have shown a range of biological activities, the inherent chemical properties of the thiol group raise significant flags for potential cross-reactivity and interference in a multitude of biological assays. This guide provides a comparative overview of the known activities of 2-mercaptobenzimidazole derivatives, details the mechanisms of assay interference, and offers experimental protocols to identify and mitigate these effects.
Understanding the Potential for Promiscuous Activity
"this compound" belongs to a class of compounds known as Pan-Assay Interference Compounds (PAINS). PAINS are notorious for producing false-positive results in high-throughput screening (HTS) due to their non-specific interactions with assay components rather than specific engagement with the intended biological target. The primary culprit in the case of 2-MBI is the reactive thiol group, which can participate in various reactions that lead to misleading assay readouts.
Biological Activity Profile of 2-Mercaptobenzimidazole Derivatives
Despite the potential for assay interference, derivatives of 2-mercaptobenzimidazole have been reported to exhibit inhibitory activity against several enzymes. The following table summarizes some of the reported IC50 values, showcasing the compound's diverse biological profile. It is crucial to interpret this data with the understanding that appropriate counter-screens for promiscuous activity may not have been performed in all cited studies.
| Target Enzyme | Derivative of 2-Mercaptobenzimidazole | IC50 (µM) | Reference |
| Butyrylcholinesterase | Hydrazone derivative 15 | 25.10 ± 0.90 | [1] |
| Butyrylcholinesterase | Hydrazone derivative 42 | 25.36 ± 0.57 | [1] |
| Acetylcholinesterase | Hydrazone derivative 11 | 37.64 ± 0.2 | [2] |
| Mushroom Tyrosinase (Monophenolase) | Analog 4 (5-chloro substituent) | 0.06 ± 0.01 | [3] |
| Mushroom Tyrosinase (Diphenolase) | Analog 6 (5-benzoyl substituent) | 0.02 ± 0.01 | [3] |
| α-Glucosidase | 1,3-thiazolidin-4-one derivative 5 | 5.22 ± 0.14 | [4] |
| α-Glucosidase | 1,3-thiazolidin-4-one derivative 8 | 5.69 ± 0.10 | [4] |
| α-Amylase | Sulfonamide derivative 11 | 0.90 ± 0.05 | [5] |
Mechanisms of Assay Interference
The thiol group in "this compound" can lead to false-positive results through several mechanisms:
-
Thiol Reactivity: The nucleophilic thiol group can covalently react with electrophilic residues (such as cysteine) on proteins or with assay reagents, leading to non-specific inhibition or signal generation.
-
Redox Cycling: The compound can undergo oxidation-reduction cycles in the presence of reducing agents (like DTT, often present in assay buffers) and oxygen, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). ROS can then oxidize and inactivate proteins non-specifically.
-
Aggregation: Like many PAINS, 2-MBI derivatives may form aggregates at higher concentrations. These aggregates can sequester and non-specifically inhibit enzymes, leading to apparent but artifactual activity.
Experimental Protocols for Identifying Assay Interference
To validate any observed activity of "this compound" and rule out false positives, a series of counter-screens should be performed.
Protocol 1: Thiol Reactivity Assay
This assay helps determine if the compound's activity is dependent on its reaction with free thiols.
Principle: The assay compares the compound's inhibitory activity in the presence and absence of a high concentration of a thiol-containing scavenger, such as dithiothreitol (DTT). A significant increase in the IC50 value in the presence of DTT suggests that the compound is acting via thiol reactivity.
Materials:
-
Compound stock solution (in DMSO)
-
Assay buffer
-
Target enzyme and substrate
-
Dithiothreitol (DTT)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare two sets of serial dilutions of the test compound in the assay buffer.
-
To one set of dilutions, add DTT to a final concentration of 1 mM. To the other set, add an equivalent volume of assay buffer.
-
Add the target enzyme to all wells and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a plate reader at the appropriate wavelength.
-
Calculate the IC50 values for the compound with and without DTT. A significant shift (>5-fold) in the IC50 value in the presence of DTT indicates thiol reactivity.
Protocol 2: Redox Cycling Assay
This protocol is designed to detect if the compound generates hydrogen peroxide through redox cycling.
Principle: This assay utilizes the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogenic substrate (e.g., Amplex Red or phenol red) by H₂O₂. If the test compound is a redox cycler, it will produce H₂O₂ in the presence of a reducing agent like DTT, leading to a colorimetric or fluorescent signal.
Materials:
-
Compound stock solution (in DMSO)
-
Assay buffer containing 50 µM DTT
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Hydrogen peroxide (as a positive control)
-
Catalase (to confirm H₂O₂-dependent signal)
-
96-well plates (black plates for fluorescence)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer containing DTT.
-
In a parallel set of wells, include catalase to confirm that any signal generated is due to H₂O₂.
-
Add HRP and Amplex Red to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence (Ex/Em ~570/585 nm) or absorbance.
-
An increase in signal that is quenched by catalase indicates that the compound is a redox cycler.
Protocol 3: Aggregation Assay
This assay determines if the compound forms aggregates that can non-specifically inhibit enzymes.
Principle: The inhibitory activity of aggregating compounds is often sensitive to the presence of non-ionic detergents, such as Triton X-100. A decrease in inhibitory potency in the presence of a detergent suggests an aggregation-based mechanism. Dynamic Light Scattering (DLS) can also be used to directly observe the formation of aggregates.
Materials (Detergent-based assay):
-
Compound stock solution (in DMSO)
-
Assay buffer
-
Target enzyme and substrate
-
Triton X-100
-
96-well plates
-
Plate reader
Procedure (Detergent-based assay):
-
Perform the standard enzyme inhibition assay in the presence and absence of 0.01% (v/v) Triton X-100 in the assay buffer.
-
Calculate the IC50 values under both conditions.
-
A significant increase in the IC50 value in the presence of Triton X-100 is indicative of an aggregating inhibitor.
Visualizing Interference Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the workflow for identifying promiscuous inhibitors and the mechanism of redox cycling.
Caption: Workflow for identifying promiscuous inhibitors.
Caption: General mechanism of redox cycling by a promiscuous inhibitor.
Alternatives to Consider
Should "this compound" prove to be a promiscuous inhibitor in your specific assay, it is advisable to explore alternative chemical scaffolds that lack the thiol group. Depending on the biological target, medicinal chemists can suggest non-thiol-containing heterocyclic compounds with similar steric and electronic properties. The choice of an alternative will be highly dependent on the specific research context.
Conclusion
"this compound" and its parent compound, 2-mercaptobenzimidazole, represent a class of molecules that require careful and thorough validation of any observed biological activity. Due to the high potential for assay interference through mechanisms such as thiol reactivity, redox cycling, and aggregation, researchers are strongly encouraged to perform the counter-screens detailed in this guide. By systematically identifying and flagging these promiscuous behaviors, valuable time and resources can be saved, ensuring that research efforts are focused on genuinely active and specific compounds.
References
A Comparative Guide to the Synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for Sodium 1,3-dihydrobenzimidazole-2-thione, a compound of interest in medicinal chemistry and material science. The reproducibility and efficiency of various published methods are evaluated to assist researchers in selecting the most suitable protocol for their needs.
Introduction
Sodium 1,3-dihydrobenzimidazole-2-thione, the sodium salt of 2-mercaptobenzimidazole, is a versatile building block in organic synthesis. The parent compound, 2-mercaptobenzimidazole, exists in tautomeric forms as a thione and a thiol. Its synthesis is a well-established area of research, with several methods reported in the literature. This guide focuses on comparing the most common synthetic pathways leading to 2-mercaptobenzimidazole, which is then readily converted to its sodium salt.
Comparison of Synthetic Methods for 2-Mercaptobenzimidazole
The synthesis of 2-mercaptobenzimidazole typically involves the reaction of o-phenylenediamine with a source of a thiocarbonyl group. The most frequently reported methods utilize carbon disulfide, potassium ethyl xanthate, or thiourea. The choice of reagent and reaction conditions can significantly impact the yield, purity, and reproducibility of the synthesis.
| Method | Reagents | Reaction Conditions | Reported Yield | Reference |
| Method A | o-phenylenediamine, Carbon disulfide, Sodium hydroxide | Ethanol, Autoclave, 150°C, 15 hours | Good | [1][2][3] |
| Method B | o-phenylenediamine, Potassium ethyl xanthate | Ethanol/Water, Reflux, 3 hours | 84-86.5% | [4] |
| Method C | o-phenylenediamine, Thiourea | Heating hydrochloride salt to 170-180°C | Not specified | [4] |
| Method D | o-phenylenediamine, N-aminorhodanine | Xylene, Heating, 5 hours | 87% | [5] |
Note: The formation of Sodium 1,3-dihydrobenzimidazole-2-thione is typically achieved by treating the synthesized 2-mercaptobenzimidazole with a sodium base such as sodium hydroxide or sodium ethoxide in a suitable solvent.
Experimental Protocols
Method A: Synthesis via Carbon Disulfide
This method is a common and cost-effective route to 2-mercaptobenzimidazole.
Protocol:
-
Dissolve o-phenylenediamine (5.0 g, 0.083 mol) in absolute ethanol (75 ml).
-
Add carbon disulfide (35 ml) to the solution.
-
Transfer the mixture to a stainless-steel autoclave and heat at 150°C for 15 hours.[1]
-
After cooling, transfer the mixture to a beaker and add 10% sodium hydroxide solution (9 ml) to remove unreacted o-phenylenediamine.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter, dry, and recrystallize the crude product from ethanol and water.[1]
Method B: Synthesis via Potassium Ethyl Xanthate
This method offers high yields and avoids the use of a high-pressure autoclave.[4]
Protocol:
-
In a 1-liter flask, combine o-phenylenediamine (32.4 g, 0.3 mole), potassium ethyl xanthate (52.8 g, 0.33 mole), 95% ethanol (300 ml), and water (45 ml).
-
Heat the mixture under reflux for 3 hours.[4]
-
Add activated charcoal (12 g) cautiously and continue refluxing for 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate to 60-70°C and add warm tap water (300 ml).
-
With good stirring, add a solution of acetic acid (25 ml) in water (50 ml).
-
Allow the product to crystallize in a refrigerator for 3 hours.
-
Collect the white crystals by filtration and dry at 40°C. The reported yield is 84-86.5%.[4]
Synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione
The final step of preparing the sodium salt is a straightforward acid-base reaction.
General Protocol:
-
Dissolve the synthesized 2-mercaptobenzimidazole in a suitable solvent such as absolute ethanol.
-
Add an equimolar amount of a sodium base (e.g., sodium hydroxide or sodium ethoxide).
-
Stir the mixture at room temperature. The sodium salt will precipitate or can be isolated by removal of the solvent.
Reproducibility and Process Visualization
The reproducibility of these syntheses depends on careful control of reaction parameters. Method B, using potassium ethyl xanthate, is reported with a high and specific yield, suggesting good reproducibility under the described conditions.[4] Method A, while a common industrial process, involves high pressure and temperature, which may require specialized equipment to ensure consistent results.
The following diagram illustrates the primary synthetic pathways to 2-mercaptobenzimidazole.
Caption: Synthetic routes to Sodium 1,3-dihydrobenzimidazole-2-thione.
The following diagram illustrates the general workflow for the synthesis and isolation of 2-mercaptobenzimidazole.
Caption: General experimental workflow for 2-mercaptobenzimidazole synthesis.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
Unveiling the Antifungal Potential of 1,3-Dihydrobenzimidazole-2-thione Derivatives in Comparison to Established Agents
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antifungal efficacy of 1,3-dihydrobenzimidazole-2-thione derivatives reveals their potential as promising candidates in the development of new antifungal therapies. This guide provides a detailed comparison of these emerging compounds with established antifungal agents, fluconazole and amphotericin B, supported by experimental data and mechanistic insights. While the specific sodium salt, "Sodium;1,3-dihydrobenzimidazole-2-thione," requested for comparison has not been extensively studied in publicly available research, this guide focuses on the broader class of 1,3-dihydrobenzimidazole-2-thione (also known as 2-mercaptobenzimidazole) derivatives to shed light on their antifungal properties.
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. This comparative guide is designed for researchers, scientists, and drug development professionals, offering a structured overview of the available data to inform future research and development efforts in this critical area.
Quantitative Efficacy: A Head-to-Head Comparison
The antifungal activity of 1,3-dihydrobenzimidazole-2-thione derivatives has been evaluated against various clinically relevant fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several derivatives in comparison to fluconazole and amphotericin B against Candida albicans and Aspergillus fumigatus. The MIC is a key indicator of an antifungal agent's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Comparative Antifungal Activity against Candida albicans
| Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide derivatives (5b, 5c, 5d, 5g, 5i) | 2 - 8 | Fluconazole | 0.125 - 16 |
| 2-(5-phenyl-[1][2][3]-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivatives (6b, 6i) | 2 - 8 | Fluconazole | 0.125 - 16 |
| 4-(1-(prop-2-in-1-yl)-1H-benzoimidazole-2-yl)-N'-(substitutedmethylene)benzohydrazide derivatives (4e, 4l) | 1.95 | Fluconazole | 0.25 - >64 |
| Thiazolobenzimidazolyl-benzylidene derivatives | 0.7 - 372.73 | Ketoconazole | - |
Table 2: Comparative Antifungal Activity against Aspergillus fumigatus
| Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide derivatives (5b, 5c, 5d, 5g, 5i) | 2 - 8 | Amphotericin B | 0.12 - 2 |
| 2-(5-phenyl-[1][2][3]-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivatives (6b, 6i) | 2 - 8 | Amphotericin B | 0.12 - 2 |
| 2-((2,4,6-trimethylbenzyl)thio)-1H-benzo[d]imidazole | - | Amphotericin B | 0.12 - 2 |
Note: The MIC values for the derivatives are presented as a range, reflecting the activity of different compounds within the same class as reported in the cited literature. The MICs for established agents also show a range, indicating variability in susceptibility among different strains.
Experimental Protocols: Methodologies for Antifungal Susceptibility Testing
The data presented in this guide were primarily obtained using the broth microdilution method, a standardized technique for determining the MIC of antifungal agents. The following is a detailed protocol based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Based on CLSI M27-A3 and M38-A)
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal cells or conidia is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration.
-
Microtiter Plate Inoculation: A 96-well microtiter plate is used. Each well, containing a specific concentration of the antifungal agent, is inoculated with the fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also prepared.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).
-
MIC Determination: The MIC is determined by visual inspection or by using a spectrophotometric reader. It is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.
Mechanisms of Action: A Visual Guide to Antifungal Pathways
Understanding the mechanism of action is crucial for the development of effective and safe antifungal drugs. 1,3-Dihydrobenzimidazole-2-thione derivatives, fluconazole, and amphotericin B exert their antifungal effects through distinct pathways.
1,3-Dihydrobenzimidazole-2-thione Derivatives: Tubulin Polymerization Inhibitors
Benzimidazole derivatives are known to interfere with the formation of microtubules, which are essential components of the fungal cytoskeleton. They achieve this by binding to β-tubulin, a protein subunit of microtubules, thereby inhibiting its polymerization. This disruption of the cytoskeleton leads to the arrest of cell division and ultimately, fungal cell death.
Caption: Mechanism of action of 1,3-dihydrobenzimidazole-2-thione derivatives.
Fluconazole: Ergosterol Biosynthesis Inhibitor
Fluconazole belongs to the azole class of antifungal agents. Its primary target is the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, fluconazole disrupts ergosterol production, leading to a compromised cell membrane and ultimately, the inhibition of fungal growth.
Caption: Mechanism of action of Fluconazole.
Amphotericin B: Direct Membrane Disruption
Amphotericin B is a polyene antifungal that directly targets ergosterol in the fungal cell membrane. It binds to ergosterol, forming pores or channels in the membrane. This leads to increased permeability and the leakage of essential intracellular components, such as ions and small molecules, resulting in fungal cell death.
Caption: Mechanism of action of Amphotericin B.
Conclusion
The available data suggests that 1,3-dihydrobenzimidazole-2-thione derivatives exhibit promising antifungal activity against clinically important fungal pathogens. Their efficacy, as demonstrated by their MIC values, is in some cases comparable to that of established antifungal agents. The unique mechanism of action, targeting tubulin polymerization, presents a valuable alternative to existing antifungal therapies and may offer a solution to the growing problem of drug resistance. Further research, including in vivo studies and investigations into the specific "this compound" salt, is warranted to fully elucidate the therapeutic potential of this class of compounds. This guide serves as a foundational resource for the scientific community to build upon in the quest for new and effective antifungal treatments.
References
- 1. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Sodium;1,3-dihydrobenzimidazole-2-thione" performance as an antioxidant
In the dynamic field of antioxidant research and development, the identification and characterization of novel protective compounds are paramount. This guide provides a comparative analysis of the antioxidant performance of Sodium;1,3-dihydrobenzimidazole-2-thione, a compound of interest for its potential therapeutic applications. For the purpose of this guide, data from its parent compound, 2-mercaptobenzimidazole, is utilized as a proxy due to the limited availability of specific data on the sodium salt. The antioxidant activity is benchmarked against well-established antioxidants such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid.
The following sections detail the experimental protocols for key antioxidant assays, present comparative data in a tabular format, and visualize potential mechanisms of action and experimental workflows. This objective comparison is intended to aid researchers, scientists, and drug development professionals in evaluating the potential of this compound as an antioxidant agent.
Comparative Antioxidant Activity
The antioxidant potential of 2-mercaptobenzimidazole derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant strength of a compound, with lower values indicating higher potency. The table below summarizes the available data, comparing derivatives of 2-mercaptobenzimidazole with standard antioxidants. It is important to note that the data is compiled from different studies, which may introduce variability due to differing experimental conditions.
| Compound | Assay Type | IC50 (µg/mL) | Standard Antioxidant | Standard's IC50 (µg/mL) | Reference |
| 2-Mercaptobenzimidazole Hydrazone Derivative 1 | DPPH Radical Scavenging | 27.21 | Ascorbic Acid | 60.15 | [1] |
| 2-Mercaptobenzimidazole Hydrazone Derivative 2 | DPPH Radical Scavenging | 27.90 | Ascorbic Acid | 60.15 | [1] |
| 2-Mercaptobenzimidazole Hydrazone Derivative 3 | DPPH Radical Scavenging | 28.10 | Ascorbic Acid | 60.15 | [1] |
| 2-Mercaptobenzimidazole Hydrazone Derivative 4 | H₂O₂ Scavenging | 51.45 | Gallic Acid | 60.67 | [1] |
| 2-Mercaptobenzimidazole Hydrazone Derivative 5 | H₂O₂ Scavenging | 53.50 | Gallic Acid | 60.67 | [1] |
| 2-Mercaptobenzimidazole Hydrazone Derivative 6 | H₂O₂ Scavenging | 60.42 | Gallic Acid | 60.67 | [1] |
| 2-Mercaptobenzimidazole Derivative 3c | DPPH Radical Scavenging | 19.53 | Trolox, Ascorbic Acid | Not Provided | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[3][4]
Protocol:
-
A stock solution of DPPH (e.g., 120 µM) is prepared in methanol.[5]
-
Various concentrations of the test compound (this compound) and standard antioxidants are prepared.
-
In a 96-well plate, a small volume of the test compound or standard (e.g., 22 µL) is added to the DPPH solution (e.g., 200 µL).[5]
-
A control well containing only the solvent and DPPH solution is also prepared.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
-
The absorbance of the solutions is measured spectrophotometrically at a wavelength of 517 nm.[3][5]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6]
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[7][8]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[9]
-
Various concentrations of the test compound and standard antioxidants are prepared.
-
A small volume of the test compound or standard is added to the ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 5-30 minutes).[7][9]
-
The absorbance is measured spectrophotometrically at 734 nm.[8][9]
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular damage. The formation of malondialdehyde (MDA), a product of lipid peroxidation, is measured.[10][11]
Protocol:
-
A lipid-rich source, such as a biological sample or a lipid emulsion, is incubated with an oxidizing agent (e.g., Fe²⁺/ascorbate) to induce peroxidation.
-
The test compound or standard antioxidant is added to the mixture to assess its inhibitory effect.
-
After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium is added.[11]
-
The mixture is heated in a boiling water bath for a specified time (e.g., 10-15 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[11][12]
-
After cooling, the absorbance of the resulting solution is measured spectrophotometrically at 532 nm.[11][12]
-
The percentage of lipid peroxidation inhibition is calculated by comparing the absorbance of the sample with that of a control without the antioxidant.
Potential Mechanism of Action & Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: A hypothesized signaling pathway for the antioxidant action of this compound via the Keap1-Nrf2 system.
Caption: A generalized workflow diagram for determining antioxidant activity using the DPPH assay.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinebiology.pt [marinebiology.pt]
- 6. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 11. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Comparative Study of Metal Complexes Derived from 1,3-Dihydrobenzimidazole-2-thione
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
1,3-Dihydrobenzimidazole-2-thione, commonly known as 2-mercaptobenzimidazole (MBI), is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its ability to exist in thione-thiol tautomeric forms allows it to act as a potent ligand, forming stable complexes with a wide array of metal ions. These metal complexes have garnered considerable attention due to their enhanced biological activities compared to the free ligand, exhibiting promising antimicrobial, anticancer, and antioxidant properties.[1][2] The coordination of MBI to a metal center can significantly alter its electronic and steric properties, leading to novel therapeutic agents with improved efficacy and selectivity.[3][4]
This guide provides a comprehensive comparative analysis of various metal complexes of 1,3-dihydrobenzimidazole-2-thione. It aims to offer an objective overview of their synthesis, physicochemical properties, and biological performance, supported by experimental data from the literature. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new metal-based therapeutic agents.
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical properties and biological activities of various metal complexes of 1,3-dihydrobenzimidazole-2-thione, facilitating a clear and objective comparison.
Table 1: Physicochemical Properties of 2-Mercaptobenzimidazole Metal Complexes
| Metal Ion | Complex Formula | Color | M.P. (°C) | Yield (%) | Magnetic Moment (B.M.) |
| Co(II) | [Co(MBI)₂Cl₂] | Blue | >300 | 85 | 4.52 |
| Ni(II) | [Ni(MBI)₄]Cl₂ | Green | 280 | 82 | Diamagnetic |
| Cu(II) | [Cu(MBI)₂Cl₂] | Green | 260 | 90 | 1.85 |
| Zn(II) | [Zn(MBI)₂Cl₂] | White | >300 | 88 | Diamagnetic |
| Pd(II) | [Pd(MBI)₂Cl₂] | Yellow | >300 | 78 | Diamagnetic |
| Pt(II) | [Pt(MBI)₂Cl₂] | Pale Yellow | >300 | 75 | Diamagnetic |
| Hg(II) | [Hg(MBI)₂] | White | 245 | - | Diamagnetic |
Data compiled from multiple sources. The exact values may vary depending on the specific reaction conditions and counter-ions.
Table 2: Comparative Spectral Data of MBI and its Metal Complexes (cm⁻¹)
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | M-N | M-S |
| MBI (Ligand) | 3115 | 1514 | 736 | - | - |
| [Co(MBI)₂Cl₂] | 3100 | 1500 | 720 | 420 | 350 |
| [Ni(MBI)₄]Cl₂ | 3095 | 1495 | 715 | 435 | 360 |
| [Cu(MBI)₂Cl₂] | 3105 | 1505 | 725 | 425 | 355 |
| [Zn(MBI)₂Cl₂] | 3090 | 1490 | 710 | 440 | 365 |
The shift in the vibrational frequencies of the N-H, C=N, and C=S groups upon complexation indicates the coordination of the ligand to the metal ion through the nitrogen and sulfur atoms.[5]
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| MBI (Ligand) | >100 | >100 | >100 |
| [Co(MBI)₂Cl₂] | 25 | 50 | 50 |
| [Ni(MBI)₂Cl₂] | 50 | 50 | 75 |
| [Cu(MBI)₂Cl₂] | 12.5 | 25 | 25 |
| [Zn(MBI)₂Cl₂] | 50 | 75 | 100 |
| Ciprofloxacin | 6.25 | 3.12 | - |
| Fluconazole | - | - | 12.5 |
The data clearly indicates that the metal complexes, particularly the Cu(II) complex, exhibit significantly enhanced antimicrobial activity compared to the free ligand.[6][7]
Table 4: Comparative Anticancer Activity (IC₅₀, µM)
| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| MBI (Ligand) | >100 | >100 | >100 |
| [Co(MBI)₂Cl₂] | 22.5 | 35.2 | 41.8 |
| [Ni(MBI)₂Cl₂] | 31.8 | 42.1 | 50.3 |
| [Cu(MBI)₂Cl₂] | 15.4 | 25.8 | 30.1 |
| [Zn(MBI)₂Cl₂] | 28.9 | 38.5 | 45.6 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
The IC₅₀ values demonstrate that the metal complexes possess moderate to good anticancer activity, with the copper complex being the most potent among the series.[8][9]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 1,3-dihydrobenzimidazole-2-thione metal complexes, based on established literature procedures.
Synthesis of a Representative Metal Complex: [Cu(MBI)₂Cl₂]
-
Materials: 2-Mercaptobenzimidazole (MBI), Copper(II) chloride dihydrate (CuCl₂·2H₂O), Ethanol.
-
Procedure:
-
A solution of 2-mercaptobenzimidazole (0.30 g, 2 mmol) in hot ethanol (20 mL) is prepared.
-
A solution of CuCl₂·2H₂O (0.17 g, 1 mmol) in ethanol (10 mL) is prepared separately.
-
The ethanolic solution of the ligand is added dropwise to the metal salt solution with constant stirring.
-
The resulting mixture is refluxed for 3-4 hours.
-
The colored precipitate formed is filtered, washed with ethanol, and then with diethyl ether.
-
The final product is dried in a vacuum desiccator over anhydrous CaCl₂.[10]
-
In-vitro Antimicrobial Screening: Broth Microdilution Method
-
Materials: Synthesized metal complexes, Bacterial and fungal strains, Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates.
-
Procedure:
-
Stock solutions of the test compounds are prepared in DMSO.
-
Serial two-fold dilutions of the compounds are prepared in the respective growth media in 96-well plates.
-
The microbial inoculum is prepared and adjusted to a concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
100 µL of the inoculum is added to each well containing the serially diluted compounds.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
-
In-vitro Anticancer Screening: SRB (Sulphorhodamine B) Assay
-
Materials: Synthesized metal complexes, Human cancer cell lines, RPMI-1640 medium, Fetal Bovine Serum (FBS), Sulphorhodamine B (SRB) dye, Trichloroacetic acid (TCA), Tris base.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
After incubation, the cells are fixed with cold 10% TCA for 1 hour at 4°C.
-
The plates are washed with distilled water and stained with 0.4% SRB solution for 30 minutes.
-
The unbound dye is removed by washing with 1% acetic acid.
-
The bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at 510 nm using a microplate reader.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[9]
-
Mandatory Visualization
The following diagrams, created using Graphviz, illustrate key workflows and proposed mechanisms related to the study of 1,3-dihydrobenzimidazole-2-thione metal complexes.
Caption: Workflow for the synthesis and characterization of metal complexes.
Caption: Workflow for the biological screening of metal complexes.
Caption: Proposed mechanism of action for the biological activity.
Conclusion
The comparative analysis presented in this guide highlights the significant potential of 1,3-dihydrobenzimidazole-2-thione metal complexes as promising candidates for the development of novel therapeutic agents. The data consistently demonstrates that complexation with transition metals, particularly copper, enhances the antimicrobial and anticancer activities of the parent ligand. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate these compounds. The visualized workflows and proposed mechanism of action offer a conceptual framework for further investigation into their structure-activity relationships and cellular targets. Future research should focus on elucidating the precise mechanisms of action, exploring a wider range of metal ions and ligand modifications to optimize biological activity and selectivity, and conducting in-vivo studies to validate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo and In Vitro Efficacy of 2-Mercaptobenzimidazole Derivatives
This guide provides a comparative overview of the efficacy of 2-mercaptobenzimidazole (2-MBI) derivatives in both laboratory (in vitro) and living organism (in vivo) settings. The focus is on their potential therapeutic applications in oncology, Alzheimer's disease, and diabetes, with comparisons to established alternative treatments.
Anticancer Efficacy of 2-Mercaptobenzimidazole Derivatives
2-MBI derivatives have demonstrated notable cytotoxic effects against various cancer cell lines in vitro. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-MBI derivatives against various human cancer cell lines. For comparison, data for the standard chemotherapeutic agents 5-Fluorouracil and Doxorubicin are also included.
| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-MBI Azomethine Derivatives | Compound 26 | HCT-116 (Colon Carcinoma) | Not Specified, but significant | [1] |
| 5-nitro-1H-benzimidazole derivatives | Compound 3 | A-549 (Lung), HCT-116 (Colon), MCF-7 (Breast) | More active than Doxorubicin | [2] |
| 5-nitro-1H-benzimidazole derivatives | Compound 9 | A-549, HCT-116, MCF-7, Hep G-2 (Liver) | Potency near to Doxorubicin | [2] |
| Standard Chemotherapy | 5-Fluorouracil | HCT-116 (Colon Carcinoma) | Varies by study | [1] |
| Standard Chemotherapy | Doxorubicin | A-549, HCT-116, MCF-7, Hep G-2 | Varies by study | [2] |
Translating in vitro findings to in vivo models is a critical step in drug development. The following table outlines available in vivo data for benzimidazole derivatives, demonstrating their potential to inhibit tumor growth in animal models.
| Compound | Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Compound 9 (5-nitro-1H-benzimidazole derivative) | Rats | Liver Cancer (induced by DENA) | Not specified | Restoration of liver function and pathology towards normal. | [2][3] |
| Albendazole (a benzimidazole anthelmintic) | Nude mice | HT-29 (colorectal) xenograft | Intraperitoneal or oral administration | Profoundly inhibited peritoneal tumor growth. | [4] |
Efficacy in Models of Alzheimer's Disease
A key pathological feature of Alzheimer's disease is the breakdown of the neurotransmitter acetylcholine by acetylcholinesterase (AChE). 2-MBI derivatives have been investigated as potential AChE inhibitors.
| Compound Class | Specific Derivative/Compound | IC50 (µM) | Reference |
| 2-MBI Hydrazone Derivatives | Compound 11 | 37.64 ± 0.2 | [5][6] |
| 2-MBI Hydrazone Derivatives | Compounds 9-14 | 37.64 - 74.76 | [5][6] |
| Standard Therapy | Galanthamine | 26.03 ± 0.4 | [5] |
While specific in vivo efficacy data for these 2-MBI hydrazone derivatives in Alzheimer's models is not detailed in the cited literature, their potent in vitro activity, coupled with favorable safety profiles in human neutrophil viability assays, suggests they are potential candidates for further in vivo studies[5][6]. Current Alzheimer's therapies, such as cholinesterase inhibitors and memantine, provide symptomatic relief but do not halt disease progression[7].
Efficacy in Models of Diabetes
The inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose, is a therapeutic strategy for managing type 2 diabetes.
| Compound Class | Specific Derivative/Compound | IC50 (µM) | Reference |
| 2-MBI Sulfonamide Derivatives | Compound 11 | 0.90 ± 0.05 | |
| 2-MBI Sulfonamide Derivatives | Compounds 1, 2, 12, 14 | 1.30 - 1.60 | |
| Standard Therapy | Acarbose | 1.70 ± 0.10 |
Similar to the findings for Alzheimer's disease, the potent in vitro α-glucosidase inhibition by these 2-MBI sulfonamide derivatives positions them as strong candidates for subsequent in vivo studies to evaluate their ability to control postprandial hyperglycemia. Acarbose, the standard therapy, is known to effectively reduce blood glucose levels in both in vitro and in vivo settings[8][9].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of 2-MBI derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[10].
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-MBI derivative or a control vehicle and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of potential anticancer drugs[4].
Protocol:
-
Cell Implantation: Human cancer cells (e.g., HCT-116) are injected subcutaneously or intraperitoneally into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then randomly assigned to treatment and control groups. The 2-MBI derivative is administered through a clinically relevant route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 2-MBI derivatives and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of 2-MBI derivatives.
Caption: VEGFR signaling pathway and the inhibitory action of 2-MBI derivatives.
Caption: A typical workflow for the development of 2-MBI derivatives as therapeutic agents.
References
- 1. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
- 7. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 8. In vitro and in vivo study of inhibitory potentials of α-glucosidase and acetylcholinesterase and biochemical profiling of M. charantia in alloxan-induced diabetic rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
A Head-to-Head Comparison of Synthesis Methods for Sodium 1,3-dihydrobenzimidazole-2-thione
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Sodium 1,3-dihydrobenzimidazole-2-thione, also known as sodium 2-mercaptobenzimidazole, is a crucial building block in the synthesis of various pharmaceutical agents. This guide provides a head-to-head comparison of the most common methods for its synthesis, focusing on the preparation of its precursor, 2-mercaptobenzimidazole, followed by its conversion to the sodium salt. The comparison includes detailed experimental protocols, quantitative data, and pathway visualizations to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of 2-Mercaptobenzimidazole Synthesis Methods
The synthesis of sodium 1,3-dihydrobenzimidazole-2-thione is typically a two-step process: first, the synthesis of 2-mercaptobenzimidazole, and second, its conversion to the corresponding sodium salt. The primary differences between the methods lie in the first step. The subsequent conversion to the sodium salt is a straightforward acid-base reaction.
| Method | Starting Materials | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Method A: Carbon Disulfide | o-Phenylenediamine, Carbon Disulfide | 15 hours | Good | High purity product.[1] | Requires high pressure and temperature (autoclave).[1] |
| Method B: Potassium Ethyl Xanthate | o-Phenylenediamine, Potassium Ethyl Xanthate | 3 hours | 84-86.5% | High yield, mild conditions, well-documented.[2] | Requires preparation or purchase of potassium ethyl xanthate. |
| Method C: N-Aminorhodanine | o-Phenylenediamine, N-Aminorhodanine | 5 hours | 87% | Novel method with high yield.[3] | Less common starting material (N-aminorhodanine). |
Method A: Synthesis via Carbon Disulfide
This classic method involves the reaction of o-phenylenediamine with carbon disulfide under high temperature and pressure. The resulting 2-mercaptobenzimidazole is then converted to its sodium salt.
Experimental Protocol:
Step 1: Synthesis of 2-Mercaptobenzimidazole [1]
-
In an autoclave, dissolve 5.0 g (0.083 mol) of o-phenylenediamine in 75 ml of absolute ethanol.
-
Add 35 ml of carbon disulfide to the solution.
-
Seal the autoclave and heat the mixture in a sand bath at 150°C for 15 hours.
-
After cooling, transfer the mixture to a beaker.
-
Add 9 ml of 10% sodium hydroxide solution to the mixture to dissolve the product and remove unreacted o-phenylenediamine.
-
Filter the solution.
-
Acidify the filtrate with concentrated hydrochloric acid until the mixture becomes acidic, leading to the precipitation of 2-mercaptobenzimidazole.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the product from an ethanol/water mixture.
Step 2: Synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione
-
Suspend the purified 2-mercaptobenzimidazole (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.0 eq) in ethanol dropwise with stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
The sodium salt may precipitate out of the solution. If so, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure to yield the sodium salt.
Synthesis Pathway:
Caption: Synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione via Carbon Disulfide.
Method B: Synthesis via Potassium Ethyl Xanthate
This is a high-yield and well-documented method that proceeds under milder conditions compared to the carbon disulfide method. It can also be adapted to use potassium hydroxide and carbon disulfide in situ to generate the xanthate.[2]
Experimental Protocol:
Step 1: Synthesis of 2-Mercaptobenzimidazole [2]
-
In a 1-liter flask, combine 32.4 g (0.3 mole) of o-phenylenediamine, 52.8 g (0.33 mole) of potassium ethyl xanthate, 300 ml of 95% ethanol, and 45 ml of water.
-
Heat the mixture under reflux for 3 hours.
-
Cautiously add 12 g of Norit (activated carbon) and continue refluxing for 10 minutes.
-
Filter the hot mixture to remove the Norit.
-
Heat the filtrate to 60-70°C and add 300 ml of warm tap water (60-70°C).
-
With good stirring, add a solution of 25 ml of acetic acid in 50 ml of water.
-
The product will crystallize as glistening white crystals.
-
Cool the mixture in a refrigerator for 3 hours to complete crystallization.
-
Collect the product by filtration on a Büchner funnel and dry overnight at 40°C.
-
The expected yield is 37.8–39 g (84–86.5%).
Note: Potassium ethyl xanthate can be replaced by 19 g of potassium hydroxide and 26 g (21 ml, 0.34 mole) of carbon disulfide with the same yield and quality of the product.[2]
Step 2: Synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione
-
Follow the same procedure as in Method A, Step 2.
Synthesis Pathway:
Caption: Synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione via Potassium Ethyl Xanthate.
Method C: Synthesis via N-Aminorhodanine
This is a more recently developed method that offers a high yield of 2-mercaptobenzimidazole derivatives.[3]
Experimental Protocol:
Step 1: Synthesis of 2-Mercaptobenzimidazole [3]
-
In a suitable flask, heat a mixture of o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in 50 ml of xylene for 5 hours.
-
After the reaction is complete, cool the mixture.
-
The obtained residue should be filtered.
-
The solid is then crystallized from aqueous alcohol (with charcoal treatment).
-
The final product is recrystallized from ethanol.
-
The reported yield for the unsubstituted 2-mercaptobenzimidazole is 87%.[3]
Step 2: Synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione
-
Follow the same procedure as in Method A, Step 2.
Synthesis Pathway:
References
Safety Operating Guide
Proper Disposal of Sodium;1,3-dihydrobenzimidazole-2-thione: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the operational disposal of Sodium;1,3-dihydrobenzimidazole-2-thione, a compound requiring careful handling due to its hazardous nature.
Immediate Safety and Handling
Hazard Classification: this compound is classified as a hazardous waste. Safety Data Sheets (SDS) for this compound and its close analogs consistently indicate that it is harmful if swallowed and may cause skin and eye irritation.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be disposed of in the regular trash or down the drain.[2]
Personal Protective Equipment (PPE): When handling this compound waste, appropriate personal protective equipment is mandatory. This includes:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's safety officer. |
Disposal Procedures
The primary recommended methods for the disposal of this compound are incineration and landfilling at a licensed hazardous waste facility.
On-site Handling and Storage Before Disposal
-
Containerization: Collect waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids and oxidizing agents. The storage area should be well-ventilated.
Disposal Methodologies
| Parameter | Recommended Value |
| Temperature | 850°C - 1200°C |
| Residence Time | Greater than 2 seconds |
| Special Notes | The incinerator must be equipped with flue gas scrubbing technology to remove sulfur oxides (SOx) and other hazardous combustion byproducts. |
Landfilling: If incineration is not an option, the waste may be disposed of in a designated hazardous waste landfill.
| Parameter | Recommended Practice |
| Waste Form | The waste should be in a solid, stable form. If it is a liquid, it may need to be solidified with an appropriate absorbent material before disposal. |
| Regulatory Compliance | The landfill must be permitted to accept this type of hazardous waste. All local, state, and federal regulations must be strictly followed. |
| Leachate Management | Modern hazardous waste landfills have systems to collect and treat leachate to prevent groundwater contamination. The potential for benzimidazole compounds to be present in leachate should be considered in the landfill's management plan. |
Note on Chemical Treatment: While neutralization is a common practice for some chemical waste, a specific, validated protocol for the chemical decomposition or neutralization of this compound is not available in the reviewed literature. Due to its alkaline nature, it would require neutralization with an acid, a process that should only be carried out by trained personnel with a thorough understanding of the potential reactions and byproducts. It is recommended to consult with a professional hazardous waste disposal company before attempting any chemical treatment.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not published. The standard procedure is to engage a licensed hazardous waste disposal contractor who will have established protocols for handling and disposing of such chemicals in accordance with regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
